JNJ-9676
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H21F2N5O2 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(6S)-N-(3-cyanophenyl)-5-[4-[difluoro(phenyl)methyl]phenyl]-6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxamide |
InChI |
InChI=1S/C28H21F2N5O2/c1-18-17-34-25(24(16-32-34)26(36)33-22-9-5-6-19(14-22)15-31)27(37)35(18)23-12-10-21(11-13-23)28(29,30)20-7-3-2-4-8-20/h2-14,16,18H,17H2,1H3,(H,33,36)/t18-/m0/s1 |
InChI Key |
XXXBMVUCPXBZMT-SFHVURJKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-9676: An In-Depth Technical Guide on its Mechanism of Action as a Coronavirus Assembly Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-9676 is a novel, orally active small-molecule inhibitor targeting the membrane (M) protein of a broad range of betacoronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants, SARS-CoV, and other sarbecoviruses of zoonotic origin.[1][2][3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, antiviral activity, and the key experimental findings that elucidate its function. The information is intended for researchers, scientists, and professionals involved in the development of antiviral therapeutics.
Core Mechanism of Action: Targeting the Viral M Protein
This compound exerts its antiviral effect by directly targeting the coronavirus M protein, the most abundant structural protein in the viral envelope and a crucial organizer of viral assembly.[2][3][4] The mechanism can be delineated as follows:
-
Binding Pocket: this compound binds to a specific pocket formed by the transmembrane domains of the M protein dimer.[2][3]
-
Conformational Stabilization: The binding of this compound stabilizes the M protein dimer in an altered, "short" conformational state.[2][5] This prevents the necessary conformational change to a "long" form, which is a critical step for the successful assembly of new virus particles.[2][5]
-
Inhibition of Viral Assembly: By locking the M protein in this inactive conformation, this compound effectively prevents the release of infectious virions, thus halting a late stage of the viral replication cycle.[1][2][3]
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of action of this compound.
Quantitative Antiviral Activity
This compound has demonstrated potent in vitro antiviral activity across various coronaviruses and cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Cell Line | Parameter | Value |
| HeLa-hACE2 | EC90 | 132.0 ± 36.7 nM |
| A549-hACE2 | EC50 (SARS-CoV-2 B1) | 14-22 nM |
| VeroE6-eGFP | EC50 (SARS-CoV-2 B1) | 14-22 nM |
| VeroE6-eGFP | EC50 (SARS-CoV-2 Delta) | 26 nM |
| VeroE6-eGFP | EC50 (SARS-CoV-2 Omicron) | 14 nM |
Table 2: In Vivo Efficacy of this compound in a Syrian Golden Hamster Model
| Treatment Model | Dosage | Outcome |
| Pre-exposure | 25 mg/kg (twice daily) | Significant reduction in viral load (3.5 log10) and infectious virus (4 log10) in the lungs.[2][3][4] |
| Post-exposure (48h after infection) | 75 mg/kg (twice daily) | Efficacious in reducing viral load at peak infection.[2][3][4] |
Key Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.
Antiviral Activity Assays
Objective: To determine the potency of this compound in inhibiting viral replication in cell culture.
Methodology:
-
Cell Culture: HeLa cells engineered to express human ACE2 (HeLa-hACE2) or VeroE6 cells expressing eGFP are seeded in multi-well plates.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations.
-
Infection: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted this compound is added to the cells.
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
For HeLa-hACE2 cells, viral RNA is quantified from the supernatant using RT-qPCR.
-
For VeroE6-eGFP cells, the reduction in eGFP expression (a marker of viral cytopathic effect) is measured using high-content imaging.
-
-
Data Analysis: The concentration of this compound that inhibits 50% (EC50) or 90% (EC90) of viral replication is calculated using non-linear regression analysis.
Caption: Workflow for antiviral activity assays.
Cryogenic Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution structure of the M protein in complex with this compound and elucidate the binding mechanism.
Methodology:
-
Protein Expression and Purification: The SARS-CoV-2 M protein is expressed in a suitable system (e.g., insect or mammalian cells) and purified.
-
Complex Formation: The purified M protein is incubated with an excess of this compound to ensure binding.
-
Grid Preparation: The M protein-JNJ-9676 complex solution is applied to cryo-EM grids, which are then rapidly plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.
-
Image Processing: The collected images are processed to correct for beam-induced motion and to estimate the contrast transfer function (CTF). Individual particle images are then picked and classified.
-
3D Reconstruction: The classified particle images are used to generate a high-resolution three-dimensional reconstruction of the M protein-JNJ-9676 complex.
-
Model Building and Analysis: An atomic model is built into the cryo-EM density map to identify the binding pocket and the specific interactions between this compound and the M protein.
Caption: Experimental workflow for Cryo-EM analysis.
Syrian Golden Hamster In Vivo Model
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of SARS-CoV-2 infection.
Methodology:
-
Animal Acclimatization: Syrian golden hamsters are acclimatized to the laboratory conditions.
-
Treatment Groups: Animals are randomized into treatment and vehicle control groups.
-
Dosing Regimen:
-
Pre-exposure model: Animals are treated with this compound or vehicle control prior to infection.
-
Post-exposure model: Animals are treated with this compound or vehicle control at a specified time point (e.g., 48 hours) after infection.
-
-
Infection: Animals are intranasally inoculated with a defined dose of SARS-CoV-2.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss).
-
Endpoint Analysis: At a predetermined time point post-infection (e.g., day 4), animals are euthanized, and lung tissue is collected.
-
Viral Load Quantification: Viral RNA levels in the lung tissue are quantified by RT-qPCR. The amount of infectious virus is determined by TCID50 assay.
-
Histopathology: Lung tissues are processed for histopathological analysis to assess lung damage.
-
Data Analysis: Viral loads and histopathology scores are compared between the treatment and control groups to determine the efficacy of this compound.
Conclusion
This compound represents a promising new class of coronavirus inhibitors that target the highly conserved M protein. Its unique mechanism of action, which involves the stabilization of an inactive conformation of the M protein to block viral assembly, offers a potential new strategy for the treatment of current and future coronavirus infections. The potent in vitro and in vivo activity of this compound underscores its potential as a clinical candidate. Further research and development will be crucial to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A coronavirus assembly inhibitor that targets the viral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the coronavirus membrane protein: A promising novel therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-9676 is a first-in-class, orally bioavailable small-molecule inhibitor of the coronavirus membrane (M) protein. It demonstrates potent, nanomolar-level antiviral activity against a broad range of sarbecoviruses, including all tested variants of SARS-CoV-2, the original SARS-CoV, and various bat and pangolin coronaviruses.[1][2] Developed by Janssen Pharmaceutica, this compound represents a novel therapeutic approach to combatting current and future coronavirus pandemics by targeting a highly conserved structural protein essential for viral assembly.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization.
Mechanism of Action
This compound exerts its antiviral effect by directly binding to the transmembrane domain of the coronavirus M protein dimer.[1][2] This binding event stabilizes the M protein in a novel, altered conformational state, effectively locking it and preventing the conformational changes necessary for the assembly of new, infectious viral particles.[1][2] Cryogenic electron microscopy (cryo-EM) studies have elucidated the precise binding pocket, revealing that this compound wedges itself within an induced pocket formed by the transmembrane domains of the two M protein protomers.[3] This novel mechanism of action, which targets a key step in the late stage of the viral replication cycle, makes the M protein an attractive target for antiviral drug development.[1]
Caption: Mechanism of action of this compound.
Quantitative Efficacy Data
This compound has demonstrated potent in vitro activity against a wide range of coronaviruses. The following tables summarize the key efficacy data from preclinical studies.
Table 1: In Vitro Efficacy of this compound against Various Coronaviruses
| Virus Strain | Cell Line | EC50 (nM) | EC90 (nM) |
| SARS-CoV-2 (B1) | A549-hACE2 | 94 | 132 |
| SARS-CoV-2 (B1) | VeroE6-eGFP | 21 | - |
| SARS-CoV-2 (B.1.617.1) | VeroE6-eGFP | - | - |
| SARS-CoV-2 (B.1.1.529) | A549-hACE2 | - | - |
| SARS-CoV-2 (B.1.1.529) | VeroE6-eGFP | - | - |
| SARS-CoV | A549-hACE2 | - | - |
| Bat-CoV (SHC014) | A549-hACE2 | - | - |
| Bat-CoV (WIV1) | A549-hACE2 | - | - |
| Pangolin-CoV | A549-hACE2 | - | - |
Data extracted from Van Damme et al. (2024). Dashes indicate where specific values were not provided in the primary literature.
Table 2: In Vivo Efficacy of this compound in the Syrian Golden Hamster Model
| Study Type | Dosage | Treatment Start Time | Viral Load Reduction in Lung (RNA copies) | Viral Load Reduction in Lung (Infectious Virus) |
| Pre-exposure Prophylaxis | 25 mg/kg BID | 1 hour before infection | 3.5 log10 | 4.0 log10 |
| Post-exposure Treatment | 75 mg/kg BID | 48 hours after infection | Significant efficacy observed | - |
Data extracted from Van Damme et al. (2024).[1][2] BID: twice daily.
Experimental Protocols
The following sections provide a summary of the key experimental methodologies used to characterize this compound. These are intended to be overviews and may not include all the details required for exact replication.
In Vitro Antiviral Assays
A summary of the general protocol for determining the antiviral activity of this compound is as follows:
-
Cell Culture: A549-hACE2 or VeroE6-eGFP cells are seeded in 96-well or 384-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: this compound is serially diluted to various concentrations in the appropriate cell culture medium.
-
Viral Infection: Cells are infected with the respective coronavirus strain at a predetermined multiplicity of infection (MOI).
-
Treatment: The diluted this compound is added to the infected cells.
-
Incubation: The plates are incubated for a specified period to allow for viral replication.
-
Quantification of Antiviral Activity:
-
For VeroE6-eGFP cells, the reduction in GFP expression is quantified as a measure of viral inhibition.
-
For A549-hACE2 cells, viral RNA is extracted and quantified using RT-qPCR to determine the reduction in viral replication.
-
-
Data Analysis: The EC50 and EC90 values are calculated by plotting the percentage of viral inhibition against the compound concentration.
Cryogenic Electron Microscopy (Cryo-EM)
The following is a summarized workflow for the structural determination of the this compound-M protein complex:
-
Protein Expression and Purification: The SARS-CoV-2 M protein is expressed in a suitable expression system and purified to homogeneity.
-
Complex Formation: Purified M protein is incubated with an excess of this compound to ensure complex formation. A conformation-specific antibody fragment (Fab) may be used to stabilize the complex.
-
Grid Preparation: The this compound-M protein-Fab complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: The collected images are processed to select individual particle projections, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the complex.
-
Model Building and Refinement: An atomic model of the this compound-M protein complex is built into the cryo-EM density map and refined to fit the data.
In Vivo Efficacy in the Syrian Golden Hamster Model
A generalized protocol for the in vivo efficacy studies is outlined below:
Caption: Workflow for in vivo efficacy studies.
-
Animal Model: Male and female Syrian golden hamsters are used as the animal model for SARS-CoV-2 infection.
-
Acclimatization: Animals are acclimatized to the facility conditions before the start of the experiment.
-
Grouping: Hamsters are randomly assigned to treatment and control groups.
-
Dosing:
-
Prophylaxis studies: this compound is administered orally at the specified dose (e.g., 25 mg/kg BID) starting shortly before viral challenge.
-
Treatment studies: Dosing with this compound (e.g., 75 mg/kg BID) is initiated at a specified time point after infection (e.g., 48 hours).
-
-
Viral Challenge: Animals are intranasally inoculated with a defined dose of SARS-CoV-2.
-
Monitoring: Body weight and clinical signs of disease are monitored daily.
-
Endpoint Analysis: At predetermined time points, animals are euthanized, and lung tissue is collected.
-
Viral Load Quantification: The amount of viral RNA and infectious virus in the lung tissue is quantified using RT-qPCR and TCID50 assays, respectively.
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile in Syrian golden hamsters, allowing for sustained exposure with twice-daily oral dosing.[1] Further pharmacokinetic data in other preclinical species and humans are not yet publicly available.
Conclusion
This compound is a promising, orally active antiviral candidate with a novel mechanism of action targeting the highly conserved coronavirus M protein. Its potent in vitro activity against a broad range of sarbecoviruses and significant in vivo efficacy in a relevant animal model highlight its potential as a valuable tool in the fight against COVID-19 and future coronavirus threats. Further clinical development will be crucial to ascertain its safety and efficacy in humans.
References
Discovery of JNJ-9676: A Novel Antiviral Compound Targeting the SARS-CoV-2 Membrane Protein
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of JNJ-9676, a potent small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein. This compound demonstrates nanomolar efficacy in vitro against a range of sarbecoviruses and significant viral load reduction in animal models.[1][2][3] This guide details the experimental methodologies employed in its characterization, presents key quantitative data, and visualizes the compound's mechanism of action and the experimental workflow that led to its identification.
Introduction
The coronavirus membrane (M) protein is a highly conserved structural protein essential for viral assembly, morphogenesis, and budding.[1][3] Its critical role and conservation across betacoronaviruses make it an attractive target for the development of broad-spectrum antiviral agents.[2][4] this compound was identified through a high-throughput screening campaign as a novel inhibitor of SARS-CoV-2 replication.[2] This compound represents a promising chemical series for the development of clinical candidates to address current and future coronavirus pandemics.[1][2]
Mechanism of Action
This compound exerts its antiviral activity by directly targeting the viral M protein.[1][2][5] Through cryogenic electron microscopy (cryo-EM), the binding site of this compound has been identified within a pocket formed by the transmembrane domains of the M protein dimer.[1][3] The binding of this compound stabilizes the M protein dimer in an altered conformational state, which prevents the release of infectious virions.[1][2][3] This novel mechanism of action disrupts a late-stage event in the viral replication cycle, specifically the biogenesis of infectious progeny.[2]
Signaling Pathway and Mechanism of Action Diagram
References
- 1. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-9676 Binding Site on M Protein: A Technical Guide
This technical guide provides an in-depth overview of the binding site and mechanism of action of JNJ-9676, a novel small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on the compound's interaction with its target, quantitative efficacy data, and the methodologies used for its characterization.
Introduction to this compound and the M Protein Target
This compound is a potent, orally bioavailable small-molecule inhibitor targeting the membrane (M) protein of coronaviruses.[1][2] The M protein is the most abundant structural protein in the viral envelope and plays a crucial role in the assembly and budding of new virions.[1][2] this compound exhibits nanomolar antiviral activity against a broad range of sarbecoviruses, including SARS-CoV-2 and its variants, SARS-CoV, and zoonotic strains from bats and pangolins.[1][2]
The this compound Binding Site on the M Protein
Cryo-electron microscopy (cryo-EM) has revealed that this compound binds to a novel pocket within the transmembrane domain of the SARS-CoV-2 M protein dimer.[1][2] This binding site is formed at the interface of the two M protein protomers.
Key features of the binding site:
-
Location: The binding pocket is situated in the transmembrane region of the M protein dimer.[1][2]
-
Formation: The pocket is formed by residues from both protomers of the M protein dimer.
-
Interacting Residues: Key interactions between this compound and the M protein involve hydrogen bonding and π-π stacking. While a comprehensive list of all interacting residues is not fully detailed in the provided search results, the binding pocket is generally described as being located near the dimer interface.
Mechanism of Action
This compound exerts its antiviral effect by stabilizing the M protein dimer in an altered conformational state.[1][2] The M protein is known to exist in two principal conformations: a "long" form and a "short" form. The transition between these states is believed to be essential for viral assembly and budding. This compound binding locks the M protein in a conformation that is intermediate between the long and short forms, which ultimately prevents the release of infectious viral progeny.[1]
Quantitative Data
The following tables summarize the in vitro antiviral activity and in vivo efficacy of this compound.
Table 1: In Vitro Antiviral Activity of this compound against Sarbecoviruses
| Virus Strain | Cell Line | EC50 (nM) |
| SARS-CoV-2 (B1 strain) | A549-hACE2 | 14-22 |
| SARS-CoV-2 (B1 strain) | VeroE6-eGFP | 14-22 |
| SARS-CoV-2 (Delta variant) | VeroE6-eGFP | 14 |
| SARS-CoV-2 (Omicron variant) | VeroE6-eGFP | 26 |
| SARS-CoV | - | ~20 |
| MERS-CoV | - | 600 |
Data compiled from multiple sources.[3]
Table 2: In Vivo Efficacy of this compound in a Syrian Golden Hamster Model
| Treatment Model | Dosage | Viral Load Reduction in Lung (log10) |
| Pre-exposure | 25 mg/kg BID | 3.5 |
| Post-exposure (up to 48h post-infection) | 75 mg/kg BID | Significant reduction (exact value not specified) |
Data compiled from multiple sources.[1][2]
Table 3: Key Resistance Mutations to this compound in the M Protein
| Mutation | Fold Increase in EC50 |
| P132S | 43 |
| S99A | 97 |
| N117K | 145 |
Data compiled from multiple sources.[3]
Experimental Protocols
Detailed, step-by-step protocols for the following key experiments are not available in the public domain. However, this section provides a generalized overview of the methodologies employed in the characterization of this compound.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was utilized to determine the structure of the M protein in complex with this compound.
Generalized Protocol:
-
Sample Preparation: The purified SARS-CoV-2 M protein is incubated with an excess of this compound.
-
Grid Preparation: A small volume of the protein-ligand complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and images are collected at cryogenic temperatures.
-
Image Processing and 3D Reconstruction: The collected images (micrographs) are processed to select individual particle images, which are then aligned and averaged to generate a high-resolution three-dimensional map of the M protein-JNJ-9676 complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.
In Vitro Resistance Selection Assay
This assay is used to identify mutations in the viral genome that confer resistance to an antiviral compound.
Generalized Protocol:
-
Viral Culture: SARS-CoV-2 is cultured in susceptible host cells in the presence of a low concentration of this compound.
-
Serial Passaging: The virus-containing supernatant from the initial culture is used to infect fresh cells, with a gradually increasing concentration of this compound in each subsequent passage.
-
Isolation of Resistant Variants: Viruses that can replicate in the presence of high concentrations of the compound are isolated.
-
Genotypic Analysis: The genome of the resistant virus is sequenced to identify mutations, particularly in the M protein gene.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type virus using reverse genetics, and the antiviral susceptibility of the mutant virus is determined to confirm that the mutation confers resistance.
Antiviral Activity Assay
These assays are performed to determine the potency of an antiviral compound.
Generalized Protocol:
-
Cell Seeding: Host cells (e.g., A549-hACE2 or VeroE6) are seeded in multi-well plates.
-
Compound Dilution: A serial dilution of this compound is prepared.
-
Infection and Treatment: The cells are infected with SARS-CoV-2 and simultaneously or subsequently treated with the different concentrations of this compound.
-
Incubation: The plates are incubated for a set period (e.g., 24-72 hours) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:
-
Cytopathic Effect (CPE) Assay: Visual assessment of virus-induced cell death.
-
Plaque Reduction Assay: Counting the number of viral plaques.
-
Reporter Gene Assay: Measuring the expression of a reporter gene (e.g., GFP or luciferase) from a recombinant virus.
-
RT-qPCR: Quantifying viral RNA levels.
-
-
Data Analysis: The data is used to calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
Conclusion
This compound represents a promising new class of antiviral compounds that target the highly conserved M protein of coronaviruses. Its unique mechanism of action, involving the stabilization of an altered M protein conformation to prevent virion release, offers a novel strategy for the treatment of COVID-19 and potentially future coronavirus outbreaks. The detailed characterization of its binding site and the identification of resistance mutations provide a solid foundation for further drug development and optimization.
References
In Vitro Antiviral Activity of JNJ-9676: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro antiviral activity of JNJ-9676, a novel small-molecule inhibitor of the coronavirus membrane (M) protein. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers engaged in antiviral drug discovery and development.
Introduction
This compound is a first-in-class antiviral compound that demonstrates potent and selective activity against a broad range of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants.[1][2] Unlike many other antiviral agents that target viral enzymes such as the polymerase or protease, this compound employs a unique mechanism of action by targeting a structural protein essential for viral assembly and budding.[1] This novel approach presents a promising new strategy for the development of therapeutics to combat current and future coronavirus pandemics.
Quantitative Antiviral Activity
This compound exhibits nanomolar potency against a variety of coronaviruses in different cell-based assays. The following table summarizes the key quantitative data on its in vitro antiviral efficacy.
| Virus/Variant | Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Sarbecoviruses | ||||||
| SARS-CoV-2 (B.1) | A549-hACE2 | High-Content Imaging | 14 | - | >25 | >1785 |
| SARS-CoV-2 (B.1) | VeroE6-eGFP | eGFP Reduction | 22 | - | >25 | >1136 |
| SARS-CoV-2 (Delta) | VeroE6-eGFP | eGFP Reduction | 14 | - | >25 | >1785 |
| SARS-CoV-2 (Omicron BA.1) | VeroE6-eGFP | eGFP Reduction | 26 | - | >25 | >961 |
| SARS-CoV | A549-hACE2 | High-Content Imaging | 20 | - | >25 | >1250 |
| Bat-CoV WIV-1 | A549-hACE2 | Nanoluciferase Assay | 4-6 | - | >25 | >4167-6250 |
| Bat-CoV SHC014 | A549-hACE2 | Nanoluciferase Assay | 4-6 | - | >25 | >4167-6250 |
| Pangolin-CoV | A549-hACE2 | Nanoluciferase Assay | 4-6 | - | >25 | >4167-6250 |
| Other Coronaviruses | ||||||
| MERS-CoV | Huh-7 | CPE Reduction | 600 | - | >25 | >41 |
| HCoV-OC43 | HCT-8 | CPE Reduction | 130 | - | >25 | >192 |
| HCoV-229E | MRC-5 | CPE Reduction | >5000 | - | >25 | - |
| HCoV-NL63 | LLC-MK2 | CPE Reduction | >5000 | - | >25 | - |
| Primary Human Cells | ||||||
| SARS-CoV-2 (B.1) | MucilAir™ | Viral Yield Reduction | - | 132.0 ± 36.7 | >25 | - |
EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data compiled from multiple sources. While direct CC50 values were not specified in all publications, it is consistently reported that this compound did not show significant cytotoxicity at the highest tested concentrations (typically 25 µM or higher), leading to high selectivity indices.
Mechanism of Action
This compound targets the viral M protein, a highly conserved structural protein among betacoronaviruses that plays a critical role in the late stages of the viral replication cycle, specifically in viral assembly and budding.[1] The M protein exists in two distinct conformational states: a "short" form (Mshort) and a "long" form (Mlong). The transition between these two conformations is believed to be essential for the proper assembly of new virions.[1]
This compound binds to a novel pocket within the transmembrane domain of the M protein dimer.[1] This binding stabilizes the M protein in an altered conformational state that is intermediate between the long and short forms, effectively trapping it and preventing the conformational changes necessary for the release of infectious virus particles.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
The in vitro antiviral activity of this compound has been determined using various cell-based assays. Below is a representative, synthesized protocol for a high-content imaging-based antiviral assay in A549-hACE2 cells.
Cell Culture and Reagents
-
Cell Line: A549-hACE2 (human lung adenocarcinoma cells engineered to express human angiotensin-converting enzyme 2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent for ACE2 expression (e.g., puromycin).
-
Virus: SARS-CoV-2 isolate (e.g., B.1 strain) propagated in a suitable cell line (e.g., Vero E6 cells).
-
Compound: this compound dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
Antiviral Assay Protocol
-
Cell Seeding: Seed A549-hACE2 cells into 96-well or 384-well clear-bottom imaging plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from low nanomolar to micromolar concentrations. Include a vehicle control (DMSO) and a positive control (e.g., remdesivir).
-
Infection: On the day of the assay, remove the culture medium from the cell plates and add the compound dilutions. Subsequently, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period that allows for viral replication and the development of cytopathic effects (CPE), typically 48-72 hours, at 37°C and 5% CO2.
-
Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a viral antigen (e.g., nucleocapsid protein) using a specific primary antibody followed by a fluorescently labeled secondary antibody. Stain the cell nuclei with a fluorescent dye such as DAPI.
-
Imaging and Analysis: Acquire images of the wells using a high-content imaging system. Analyze the images to quantify the number of infected cells (positive for viral antigen) and the total number of cells (DAPI-stained nuclei).
-
Data Analysis: Calculate the percentage of infected cells for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cytotoxicity Assay Protocol
-
Cell Seeding: Seed A549-hACE2 cells as described for the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Caption: Experimental workflow for in vitro antiviral assay.
Conclusion
This compound is a potent and selective inhibitor of a broad range of coronaviruses with a novel mechanism of action targeting the viral M protein. Its nanomolar in vitro activity against SARS-CoV-2 and other pathogenic coronaviruses, coupled with a high selectivity index, underscores its potential as a promising candidate for further preclinical and clinical development. The unique targeting of a viral structural protein offers a new avenue for antiviral therapy and may provide a high barrier to the development of resistance. Further studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of coronavirus infections.
References
JNJ-9676: A Technical Guide to its Inhibitory Effect on SARS-CoV-2 Assembly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JNJ-9676, a novel small-molecule inhibitor targeting the membrane (M) protein of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This compound has demonstrated potent antiviral activity by disrupting the crucial process of viral assembly. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying processes.
Core Mechanism of Action: Destabilizing Viral Assembly
This compound exerts its antiviral effect by directly targeting the SARS-CoV-2 M protein, the most abundant structural protein in the viral envelope and a key organizer of viral assembly.[1][2] The core mechanism involves the following steps:
-
Binding to the M Protein Dimer: this compound binds to a novel pocket within the transmembrane domain of the M protein dimer.[1][2][3]
-
Conformational Stabilization: This binding event stabilizes the M protein dimer in an altered conformational state, intermediate between its natural "long" and "short" forms.[1][2][3]
-
Inhibition of Infectious Virus Release: By locking the M protein in this non-functional conformation, this compound effectively prevents the proper assembly and subsequent release of infectious virions.[1][2][3]
This targeted disruption of a critical step in the viral life cycle underscores the potential of this compound as a promising antiviral candidate.
Quantitative Data Summary
The antiviral potency and in vivo efficacy of this compound have been quantified in several key studies. The following tables summarize the critical data points for easy comparison.
Table 1: In Vitro Antiviral Activity of this compound against Coronaviruses [4]
| Virus Strain | Cell Line | EC50 (nM) |
| SARS-CoV-2 | VeroE6-eGFP | ~20 |
| SARS-CoV | VeroE6-eGFP | ~20 |
| MERS-CoV | VeroE6-eGFP | ~600 |
Table 2: In Vivo Efficacy of this compound in a Syrian Golden Hamster Model of SARS-CoV-2 Infection [1][2][3]
| Treatment Group | Dosing Regimen | Viral Load Reduction in Lung (log10 RNA copies/mg) | Infectious Virus Reduction in Lung (log10 TCID50/mg) |
| This compound (Pre-exposure) | 25 mg/kg BID | 3.5 | 4.0 |
| This compound (Post-exposure) | 75 mg/kg BID | Significant reduction (details not quantified in abstract) | Significant reduction (details not quantified in abstract) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell culture.
a. Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound compound
-
Avicel or Methylcellulose (B11928114) overlay
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
b. Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to 90-100% confluency.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Virus Preparation: Dilute SARS-CoV-2 stock to a concentration that produces approximately 100 plaque-forming units (PFU) per well.
-
Infection: Pre-incubate the diluted virus with the compound dilutions for 1 hour at 37°C. Inoculate the cell monolayers with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% methylcellulose containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.
-
Fixation and Staining: Fix the cells with 4% formaldehyde and stain with crystal violet to visualize plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cryo-Electron Microscopy (Cryo-EM) of M Protein-JNJ-9676 Complex
This protocol outlines the steps for determining the structure of the SARS-CoV-2 M protein in complex with this compound.
a. Materials:
-
Purified recombinant SARS-CoV-2 M protein
-
This compound compound
-
Fab-B33 (conformation-specific antibody fragment)
-
Cryo-EM grids
-
Vitreous ice cryo-plunger
-
Transmission Electron Microscope (TEM) equipped with a direct electron detector
b. Protocol:
-
Complex Formation: Incubate the purified M protein with an excess of this compound and the Fab-B33 fragment to form a stable complex.
-
Grid Preparation: Apply a small volume of the complex solution to a glow-discharged cryo-EM grid. Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitreous ice.
-
Data Collection: Transfer the frozen grid to a cryo-TEM. Collect a large dataset of high-resolution images of the individual protein complexes embedded in the ice.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion in the raw movie frames.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically select individual particle images from the micrographs.
-
2D Classification: Classify the particle images into different 2D class averages to remove noise and select for high-quality particles.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.
-
-
Model Building and Refinement: Build an atomic model of the M protein-JNJ-9676 complex into the final 3D density map and refine the atomic coordinates.[4]
In Vivo Efficacy Study in Syrian Golden Hamster Model
This protocol describes the evaluation of this compound's antiviral efficacy in a hamster model of SARS-CoV-2 infection.
a. Animals and Housing:
-
Male Syrian golden hamsters (8-10 weeks old)
-
Housed in a BSL-3 facility
b. Experimental Design:
-
Pre-exposure Prophylaxis:
-
Administer this compound (25 mg/kg, twice daily) or vehicle control to hamsters via oral gavage starting 24 hours before infection.
-
Infect hamsters intranasally with a defined dose of SARS-CoV-2.
-
Continue treatment for a specified duration.
-
Euthanize animals at defined time points post-infection.
-
-
Post-exposure Treatment:
-
Infect hamsters intranasally with SARS-CoV-2.
-
Initiate treatment with this compound (75 mg/kg, twice daily) or vehicle control at a specified time point post-infection (e.g., 48 hours).
-
Continue treatment for a specified duration.
-
Euthanize animals at defined time points.
-
c. Endpoints:
-
Viral Load in Lungs: Quantify viral RNA levels in lung homogenates using quantitative reverse transcription PCR (qRT-PCR).
-
Infectious Virus Titer in Lungs: Determine the amount of infectious virus in lung homogenates using a TCID50 (50% tissue culture infectious dose) assay on Vero E6 cells.
-
Histopathology: Evaluate lung tissue for signs of inflammation and damage.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
References
JNJ-9676: A Technical Whitepaper on the Novel Sarbecovirus Inhibitor Targeting the Viral Membrane Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-9676 is a novel, potent, and orally bioavailable small-molecule inhibitor targeting the membrane (M) protein of a broad range of sarbecoviruses, including SARS-CoV-2 and its variants, as well as SARS-CoV.[1][2][3][4] Developed by Janssen Pharmaceutica, this first-in-class antiviral agent demonstrates a unique mechanism of action by stabilizing the M protein dimer in a non-functional conformation, thereby inhibiting viral assembly and the release of infectious virions.[1][2][3] Preclinical data from in vitro and in vivo studies have shown nanomolar efficacy against various sarbecoviruses and significant viral load reduction in animal models.[1][2] This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental methodologies related to this compound. As of the latest available information, this compound has not entered clinical trials.
Core Compound Information
| Property | Data |
| IUPAC Name | (S)-N-(3-cyanophenyl)-5-(4-(difluoro(phenyl)methyl)phenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide |
| Molecular Formula | C28H21F2N5O2 |
| Molecular Weight | 497.51 g/mol |
| Target | Sarbecovirus Membrane (M) Protein |
Mechanism of Action
This compound exerts its antiviral activity by targeting the viral M protein, a crucial component in the assembly of new virions. The M protein exists in a dynamic equilibrium between a "short" and a "long" conformational state, both of which are essential for the viral assembly process. This compound binds to a novel pocket within the transmembrane domains of the M protein dimer.[1][3] This binding event stabilizes the M protein dimer in an altered conformational state that is intermediate between the short and long forms.[1][3] By locking the M protein in this non-productive conformation, this compound effectively halts the viral assembly process, preventing the formation and release of new, infectious viral particles.[1][3]
References
JNJ-9676: A Technical Whitepaper on the Novel SARS-CoV-2 M Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-9676 is a novel, orally active small-molecule inhibitor targeting the membrane (M) protein of SARS-CoV-2, a critical component in the viral assembly and budding process. This document provides a comprehensive technical overview of this compound, encompassing its molecular structure, physicochemical properties, mechanism of action, in vitro potency, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of the compound's interaction with its target are included to support further research and development efforts in the pursuit of effective COVID-19 therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a potent and specific inhibitor of the SARS-CoV-2 M protein. Its core structure is a tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₁F₂N₅O₂ | [1][2] |
| Molecular Weight | 497.51 g/mol | [1][2][3] |
| IUPAC Name | (S)-N-(3-cyanophenyl)-5-(4-(difluoro(phenyl)methyl)phenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide | [1][2] |
| SMILES | C[C@@H]1CN2C(C(C(N2)=O)=C(C(NC3=CC=CC(C#N)=C3)=O)N1)=C4C=C(C=C4)C(F)(F)C5=CC=CC=C5 | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| CAS Number | 3026520-19-1 | [1] |
Mechanism of Action
This compound exerts its antiviral activity by directly binding to the transmembrane domains of the SARS-CoV-2 M protein dimer.[4][5] This binding event induces and stabilizes a novel conformational state of the M protein dimer, trapping it in an altered state between its long and short forms.[4][5][6] This conformational lock prevents the proper assembly of new virions and inhibits the release of infectious viral particles from the host cell.[3][4][6]
Signaling Pathway Diagram
References
- 1. This compound | SARS-CoV-2 M protein inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
JNJ-9676 (CAS 3026520-19-1): A Technical Guide to a Novel SARS-CoV-2 M Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-9676 is a potent, orally active small molecule inhibitor of the SARS-CoV-2 membrane (M) protein, a critical component in the viral assembly process.[1][2] Identified through a high-throughput screening campaign, this compound demonstrates significant antiviral activity against a range of sarbecoviruses, including SARS-CoV-2 and its variants of concern, as well as SARS-CoV.[3][4] By targeting the viral M protein, this compound represents a novel mechanism of action for a COVID-19 therapeutic, offering a potential new tool in the ongoing effort to combat coronavirus infections. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3026520-19-1 | N/A |
| Molecular Formula | C28H21F2N5O2 | [5] |
| Molecular Weight | 497.51 g/mol | [5] |
| IUPAC Name | (S)-N-(3-cyanophenyl)-5-(4-(difluoro(phenyl)methyl)phenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide | [1] |
Mechanism of Action
This compound targets the transmembrane domain of the SARS-CoV-2 M protein dimer.[3][4] Cryo-electron microscopy (cryo-EM) studies have revealed that the binding of this compound induces a significant conformational change in the M protein, stabilizing it in a novel state. This altered conformation disrupts the M protein's essential role in viral assembly, ultimately preventing the release of infectious virions from the host cell. Time-of-addition experiments have shown that this compound acts at the post-replication stage of the viral life cycle, consistent with its role in inhibiting viral particle formation.
Caption: Mechanism of action of this compound on the SARS-CoV-2 life cycle.
Quantitative Antiviral Data
The in vitro and in vivo efficacy of this compound has been evaluated in various models. The following tables summarize the key quantitative findings.
In Vitro Antiviral Activity
| Virus | Cell Line | EC50 (nM) | EC90 (nM) | Reference |
| SARS-CoV-2 (B1 variant) | A549-hACE2 | 14-22 | - | [6] |
| SARS-CoV-2 (B1 variant) | VeroE6-eGFP | 94 | 132 | [1] |
| SARS-CoV-2 (Delta variant) | - | 14 | - | [6] |
| SARS-CoV-2 (Omicron variant) | - | 26 | - | [6] |
| SARS-CoV | - | 16-21 | - | [6] |
| Bat Coronavirus (WIV-1) | - | 4-6 | - | [6] |
| Bat Coronavirus (SHC014) | - | 4-6 | - | [6] |
| Pangolin Coronavirus (Pg-CoV) | - | 4-6 | - | [6] |
In Vivo Efficacy in Syrian Golden Hamster Model
| Treatment Regimen | Viral Load Reduction (log10 RNA copies/mg lung) | Infectious Virus Reduction (log10 TCID50/mg lung) | Reference |
| 25 mg/kg BID (Pre-exposure) | 3.5 | 4.0 | [3][4] |
| 75 mg/kg BID (Post-exposure at 48h) | Efficacious | Efficacious | [3][4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in patent WO/2024/008909. A generalized synthetic scheme is presented below. For a complete, step-by-step procedure, please refer to the aforementioned patent document.
Caption: Generalized synthetic workflow for this compound.
In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit virus-induced cytopathic effect (CPE) in cell culture.
Materials:
-
Cell Line: Vero E6 cells expressing green fluorescent protein (VeroE6-eGFP) or A549 cells expressing human ACE2 (A549-hACE2).
-
Virus: SARS-CoV-2 isolate.
-
Compound: this compound dissolved in 100% DMSO to create a stock solution.
-
Media: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: 96-well or 384-well clear-bottom plates.
-
Detection Reagent: Reagent to measure cell viability (e.g., CellTiter-Glo).
Procedure:
-
Seed host cells into assay plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
Assess cell viability by measuring the readout (e.g., GFP expression or ATP content).
-
Calculate the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration.
Caption: Workflow for the in vitro antiviral cytopathic effect (CPE) assay.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the three-dimensional structure of the SARS-CoV-2 M protein in complex with this compound.
Materials:
-
Purified recombinant SARS-CoV-2 M protein.
-
This compound.
-
Cryo-EM grids.
-
Vitrification apparatus (e.g., Vitrobot).
-
Transmission electron microscope equipped with a direct electron detector.
Procedure:
-
Incubate the purified M protein with an excess of this compound.
-
Apply a small volume of the complex solution to a cryo-EM grid.
-
Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Screen the frozen grids for optimal ice thickness and particle distribution.
-
Collect a large dataset of images (micrographs) using the transmission electron microscope.
-
Process the micrographs to select individual particle images.
-
Perform 2D and 3D classification and reconstruction to generate a high-resolution 3D map of the M protein-JNJ-9676 complex.
-
Build and refine an atomic model into the cryo-EM density map.
Caption: Workflow for cryo-electron microscopy of the M protein-JNJ-9676 complex.
In Vivo Efficacy Study in Syrian Golden Hamsters
Objective: To evaluate the antiviral efficacy of this compound in a Syrian golden hamster model of SARS-CoV-2 infection.
Materials:
-
Animals: Male Syrian golden hamsters.
-
Virus: SARS-CoV-2 isolate.
-
Compound: this compound formulated for oral administration.
-
Vehicle Control: Formulation vehicle without the active compound.
Procedure:
-
Acclimatization: Acclimate hamsters to the BSL-3 facility for a minimum of 7 days.
-
Dosing (Prophylactic model): Administer this compound or vehicle control orally twice daily (BID) starting 24 hours before infection.
-
Infection: Inoculate hamsters intranasally with a defined dose of SARS-CoV-2.
-
Dosing (Therapeutic model): Initiate oral BID dosing of this compound or vehicle at a specified time post-infection (e.g., 48 hours).
-
Monitoring: Monitor animals daily for clinical signs, including weight loss.
-
Euthanasia and Sample Collection: Euthanize animals at predetermined time points post-infection (e.g., day 4).
-
Analysis:
-
Viral Load: Quantify viral RNA in lung tissue using RT-qPCR.
-
Infectious Virus Titer: Determine the amount of infectious virus in lung homogenates using a TCID50 assay.
-
Histopathology: Evaluate lung tissue for pathological changes.
-
References
- 1. Progression and Resolution of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Infection in Golden Syrian Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of membrane protein domains by cryo-electron microscopy of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-9676 Cryo-EM Structure with M Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cryogenic electron microscopy (cryo-EM) structure of JNJ-9676, a novel small-molecule inhibitor, in complex with the SARS-CoV-2 membrane (M) protein. The M protein is a highly conserved structural protein among betacoronaviruses, playing a crucial role in viral assembly, making it a prime target for antiviral therapeutics.[1][2] this compound demonstrates potent nanomolar antiviral activity against a range of sarbecoviruses, including SARS-CoV-2 and its variants, by disrupting the function of the M protein.[1][3][4]
Mechanism of Action
This compound targets the transmembrane domains of the M protein dimer.[1][3] The coronavirus M protein exists in two principal conformational states, a "short" form and a "long" form, and the equilibrium between these states is essential for the viral assembly process.[2] Cryo-EM structural analysis reveals that this compound binds to a previously unidentified pocket within the M protein's transmembrane domain.[4] This binding event stabilizes the M protein dimer in an altered conformational state, somewhere between its long and short forms.[1][3][4] This conformational lock prevents the release of infectious virus particles, effectively halting the viral replication cycle at a late stage.[1][3][4]
dot
Caption: Mechanism of action of this compound on the M protein.
Quantitative Data Summary
This compound exhibits potent antiviral activity and efficacy in preclinical models. The quantitative data from in vitro and in vivo studies are summarized below.
In Vitro Antiviral Activity
| Virus/Variant | Cell Line | EC50 (nmol/L) | Reference |
| SARS-CoV-2 (B1) | A549-hACE2 | 14-22 | [2] |
| SARS-CoV-2 (B1) | VeroE6-eGFP | 14-22 | [2] |
| SARS-CoV-2 (Delta) | - | 14 | [2] |
| SARS-CoV-2 (Omicron) | - | 26 | [2] |
| SARS-CoV | - | ~20 | [5] |
| MERS-CoV | - | 600 | [5] |
In Vivo Efficacy in Syrian Golden Hamster Model
| Study Type | This compound Dose | Viral Load Reduction (Lung) | Infectious Virus Reduction (Lung) | Reference |
| Pre-exposure | 25 mg/kg (BID) | 3.5 log10 | 4 log10 | [1][4] |
| Post-exposure (48h) | 75 mg/kg (BID) | Efficacious | Efficacious | [1][3][4] |
Cryo-EM Structure and Binding Pocket
The cryo-EM structure of the SARS-CoV-2 M protein in complex with this compound was determined to a resolution of 3.06 Å (PDB: 8W2E).[4] The structure reveals a novel binding pocket formed by the transmembrane domains of the M protein dimer.[1][4]
Key features of the this compound binding environment include:
-
Induced Fit: The binding of this compound causes notable conformational shifts in the side chains of residues such as Y95 and Q36 to accommodate the molecule.[5]
-
Key Interactions: The stability of the complex is maintained through a series of interactions, including hydrogen bonds and π-π stacking, with residues within the binding pocket.[5]
-
Conformational Lock: The inhibitor's presence in this pocket stabilizes the M protein dimer, leading to significant conformational shifts in the cytoplasmic termini of transmembrane domains TM1 (6.6 Å), TM2 (5.9 Å), and TM3 (7.1 Å) when compared to the unbound short-form structure.[4]
Experimental Protocols
Cryo-EM Structure Determination
The determination of the M protein-JNJ-9676 complex structure involved the use of a conformation-specific antibody fragment (Fab) as a fiducial marker to assist with particle alignment during cryo-EM analysis.[4]
dot
Caption: Cryo-EM structure determination workflow.
In Vitro Antiviral Assays
Antiviral activity of this compound was assessed using cell-based assays. A common method involves infecting host cells (e.g., VeroE6 or A549-hACE2) with SARS-CoV-2 in the presence of varying concentrations of the compound. The half-maximal effective concentration (EC50) is then determined by measuring the reduction in viral replication, often through methods like quantifying viral RNA or reporter gene expression (e.g., GFP).[2][4]
In Vivo Hamster Model Studies
The efficacy of this compound was evaluated in the Syrian golden hamster model, a standard for SARS-CoV-2 research.
-
Pre-exposure Prophylaxis: Animals were treated with this compound (25 mg/kg, twice daily) before being infected with SARS-CoV-2.[1][4]
-
Post-exposure Treatment: Treatment with a higher dose (75 mg/kg, twice daily) was initiated 48 hours after infection, a point where viral loads are typically at their peak.[1][3][4]
-
Efficacy Assessment: The effectiveness of the treatment was determined by measuring the viral load (RNA copies) and the amount of infectious virus (TCID50) in the lungs at the end of the study. Histopathology of the lung tissue was also assessed to measure the reduction in disease severity.[1][3]
Conclusion
This compound represents a promising first-in-class antiviral agent that targets the highly conserved M protein of coronaviruses.[4] The cryo-EM structure of the this compound-M protein complex provides a detailed molecular basis for its inhibitory mechanism, revealing how it locks the M protein in a non-functional conformation to prevent viral assembly.[1][4] The potent in vitro activity against various sarbecoviruses and significant in vivo efficacy highlight the potential of this compound as a clinical candidate for addressing current and future coronavirus pandemics.[1][2]
References
- 1. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the coronavirus membrane protein: A promising novel therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JNJ-9676 in Hamster Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the utilization of JNJ-9676, a potent small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein, in Syrian golden hamster models of COVID-19. This compound has demonstrated significant antiviral efficacy in both pre-exposure prophylaxis and post-exposure therapeutic settings.[1][2] This document outlines established dosage regimens, detailed experimental protocols for in vivo studies, and methods for the assessment of antiviral activity. Furthermore, it includes a proposed signaling pathway for the mechanism of action of the SARS-CoV-2 M protein and a hypothetical protocol for the pharmacokinetic analysis of this compound.
Introduction
The Syrian golden hamster (Mesocricetus auratus) has emerged as a reliable and informative animal model for studying SARS-CoV-2 infection and evaluating the efficacy of antiviral therapeutics. The model recapitulates key features of human COVID-19, including viral replication in the respiratory tract, pronounced lung pathology, and clinical signs of disease. This compound is a novel antiviral compound that targets the viral M protein, a crucial component in the assembly and budding of new virions. By inhibiting the function of the M protein, this compound effectively halts the viral life cycle. This document serves as a comprehensive guide for researchers aiming to investigate the antiviral properties of this compound in hamster models.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the dosage and efficacy of this compound in Syrian golden hamster models.
Table 1: this compound Dosage Regimens in Hamster Models
| Treatment Regimen | Dosage | Route of Administration | Frequency |
| Pre-exposure Prophylaxis | 25 mg/kg | Oral | Twice daily (BID) |
| Post-exposure Treatment | 75 mg/kg | Oral | Twice daily (BID) |
Table 2: Efficacy of this compound in Hamster Models
| Treatment Model | Dosage | Outcome Measure | Result |
| Pre-exposure | 25 mg/kg BID | Lung Viral Load (RNA copies) | Significant reduction |
| Pre-exposure | 25 mg/kg BID | Lung Viral Load (TCID50) | Significant reduction |
| Pre-exposure | 25 mg/kg BID | Histopathology Scores | Reduced to baseline |
| Post-exposure | 75 mg/kg BID | Efficacy | Maintained even when administered 48h post-infection |
Experimental Protocols
This compound Formulation and Administration (Hypothetical Protocol)
Note: The specific formulation vehicle for this compound in the published hamster studies is not publicly available. The following is a general protocol for preparing a vehicle for oral administration of a hydrophobic small molecule.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water
Procedure:
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and sterile water in a ratio of 40:10:50 (v/v/v).
-
Add the this compound/DMSO stock solution to the vehicle to achieve the final desired concentration for dosing. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension.
-
Prepare fresh on each day of dosing.
Administration Protocol (Oral Gavage):
-
Accurately weigh each hamster to determine the correct volume of the this compound formulation to administer.
-
Gently restrain the hamster.
-
Use a sterile, ball-tipped gavage needle of appropriate size for hamsters.
-
Carefully insert the gavage needle into the esophagus and administer the calculated volume of the this compound formulation.
-
Monitor the animal for a few minutes post-administration to ensure no adverse effects.
SARS-CoV-2 Infection Model in Syrian Golden Hamsters
Materials:
-
Syrian golden hamsters (6-8 weeks old)
-
SARS-CoV-2 viral stock of known titer (e.g., USA-WA1/2020)
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Anesthetize the hamsters using isoflurane.
-
Inoculate the hamsters intranasally with a viral dose of 1 x 10^5 plaque-forming units (PFU) in a total volume of 100 µL of sterile PBS (50 µL per nostril).
-
For pre-exposure prophylaxis studies, initiate this compound treatment prior to viral challenge (e.g., 24 hours before).
-
For post-exposure treatment studies, begin this compound administration at a specified time point after infection (e.g., 4, 24, or 48 hours post-infection).
-
Include a vehicle control group that receives the formulation without this compound.
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) for the duration of the study (typically 4-7 days).
Viral Load Quantification from Lung Tissue
A. RNA Extraction and RT-qPCR:
-
At the designated endpoint (e.g., day 4 post-infection), euthanize the hamsters and collect lung tissue.
-
Homogenize a weighed portion of the lung tissue in a suitable lysis buffer.
-
Extract total RNA from the tissue homogenate using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) to quantify viral RNA levels. Use primers and probes specific for a SARS-CoV-2 gene (e.g., E gene or N gene).
-
Generate a standard curve using a known quantity of viral RNA to calculate the absolute number of viral RNA copies per milligram of lung tissue.
B. 50% Tissue Culture Infective Dose (TCID50) Assay:
-
Homogenize a weighed portion of the lung tissue in sterile PBS.
-
Clarify the homogenate by centrifugation.
-
Perform serial 10-fold dilutions of the clarified lung homogenate.
-
Infect confluent monolayers of Vero E6 cells in a 96-well plate with the serial dilutions.
-
Incubate the plates for 3-5 days and observe for cytopathic effect (CPE).
-
Calculate the TCID50/mL using the Reed-Muench method.
Lung Histopathology
-
Collect lung lobes at necropsy and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and section them.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should blindly score the lung sections for the degree of inflammation, alveolar damage, and other pathological changes. A semi-quantitative scoring system can be used to assess the severity of lung injury.
Pharmacokinetic Analysis of this compound (Hypothetical Protocol)
Note: A specific, validated LC-MS/MS method for this compound in hamster plasma is not publicly available. The following is a general protocol that can be adapted.
A. Sample Collection:
-
Administer a single oral dose of this compound to hamsters.
-
Collect blood samples via submandibular or saphenous vein bleeding at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma and store the plasma at -80°C until analysis.
B. Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile (B52724) containing an internal standard to the plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
C. LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard.
-
Optimize the MRM transitions and collision energies for this compound.
-
Construct a calibration curve using known concentrations of this compound in blank hamster plasma to quantify the drug concentration in the study samples.
Visualizations
Caption: SARS-CoV-2 M protein inhibition by this compound.
Caption: Experimental workflow for this compound hamster studies.
Caption: Logical relationship of this compound dosage to efficacy.
References
Application Notes and Protocols for JNJ-9676: An Experimental Antiviral Targeting the SARS-CoV-2 Membrane Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for the antiviral testing of JNJ-9676, a novel small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein. The provided protocols are based on established methodologies for in vitro and in vivo evaluation of antiviral compounds against coronaviruses.
Introduction
This compound is an investigational antiviral agent that has demonstrated potent in vitro and in vivo activity against a broad range of sarbecoviruses, including multiple variants of SARS-CoV-2.[1][2][3][4] Its mechanism of action involves binding to the transmembrane domains of the viral M protein dimer, stabilizing it in an altered conformation and thereby preventing the release of infectious virions.[3][4] The M protein is a highly conserved structural protein among betacoronaviruses, making it an attractive target for antiviral drug development.[3]
Data Presentation
In Vitro Antiviral Activity of this compound
The following table summarizes the 50% effective concentration (EC50) values of this compound against various SARS-CoV-2 variants in different cell lines.
| Cell Line | Virus Variant | Assay Type | EC50 (nM) | Reference |
| A549-hACE2 | SARS-CoV-2 B1 | Not Specified | 14-22 | [4] |
| VeroE6-eGFP | SARS-CoV-2 B1 | Not Specified | 14-22 | [4] |
| VeroE6-eGFP | SARS-CoV-2 B.1.617.1 (Delta) | Not Specified | 14 | [4] |
| A549-hACE2 | SARS-CoV-2 B.1.1.529 (Omicron) | Not Specified | 26 | [4] |
| VeroE6-eGFP | SARS-CoV-2 B.1.1.529 (Omicron) | Not Specified | 26 | [4] |
| A549-hACE2 | SARS-CoV | Not Specified | Not Specified | [1] |
| 3D Primary Human Nasal Epithelium | SARS-CoV-2 B1 | Viral RNA Reduction | 94.0 ± 3.4 | [4] |
In Vivo Efficacy of this compound in the Syrian Golden Hamster Model
This table summarizes the in vivo efficacy of this compound in preclinical studies using the Syrian golden hamster model of SARS-CoV-2 infection.
| Study Design | Dosing Regimen | Viral Load Reduction (Lung) | Key Outcomes | Reference |
| Pre-exposure Prophylaxis | 25 mg/kg, twice daily | 3.5 log10 RNA copies/mg; 4 log10 TCID50/mg | Significant reduction in viral load and infectious virus; histopathology scores reduced to baseline. | [1][3][4] |
| Post-exposure Treatment (48h post-infection) | 75 mg/kg, twice daily | Not specified | Efficacious even when administered at peak viral loads. | [3][4] |
Experimental Protocols
In Vitro Antiviral Activity Assays
This protocol describes a general method for determining the EC50 of this compound against SARS-CoV-2 in cell culture, adaptable for various cell lines and viral variants.
a. Cell Culture and Virus Propagation:
-
Cell Lines: Vero E6 (ATCC CRL-1586) or A549 cells engineered to express human ACE2 (A549-hACE2) are commonly used.[1] Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Virus Stock: Propagate SARS-CoV-2 isolates (e.g., USA-WA1/2020 or other variants of concern) in Vero E6 cells.[5] Determine the virus titer by plaque assay or 50% tissue culture infectious dose (TCID50) assay.[6] All work with infectious virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.
b. Plaque Reduction Assay:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density to achieve 90-100% confluency on the day of infection.[5]
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Virus-Compound Incubation: Pre-incubate the compound dilutions with a standardized amount of SARS-CoV-2 (approximately 100 plaque-forming units, PFU) for 1 hour at 37°C.[5]
-
Infection: Inoculate the cell monolayers with the virus-compound mixture. After a 1-hour adsorption period, remove the inoculum.[5]
-
Overlay: Overlay the cells with a mixture of 2X DMEM and 1.2% methylcellulose (B11928114) containing the corresponding concentration of this compound.[5]
-
Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator until plaques are visible.[5]
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.[5]
-
Data Analysis: Count the viral plaques and calculate the EC50 value using non-linear regression analysis.[5]
c. qRT-PCR-Based Assay:
-
Cell Seeding: Seed Vero E6 or A549-hACE2 cells in 96-well plates.[5]
-
Treatment: Treat cells with serial dilutions of this compound for 2 hours.[5]
-
Infection: Infect cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.[5]
-
Incubation: After 48 hours of incubation, collect the supernatant.[5]
-
RNA Extraction and qRT-PCR: Extract viral RNA using a commercial kit and quantify the amount of viral RNA by quantitative real-time RT-PCR targeting a conserved viral gene (e.g., N gene).[5][7]
-
Data Analysis: Determine the EC50 value by normalizing the results to the untreated virus control.[5]
In Vivo Efficacy in the Syrian Golden Hamster Model
This protocol outlines a typical experimental design for evaluating the in vivo efficacy of this compound against SARS-CoV-2 in Syrian golden hamsters.
a. Animals and Housing:
-
Use adult (6-8 weeks old) Syrian golden hamsters (Mesocricetus auratus).
-
House animals in a BSL-3 facility with ad libitum access to food and water.
-
Acclimatize animals for a minimum of 3 days before the experiment.[6]
b. Experimental Design:
-
Randomization: Randomly assign hamsters to treatment and control groups.[6]
-
Drug Administration:
-
Prophylactic Regimen: Administer this compound (e.g., 25 mg/kg) or vehicle control via oral gavage twice daily, starting 24 hours before infection.
-
Therapeutic Regimen: Initiate treatment with this compound (e.g., 75 mg/kg) or vehicle control at a specified time point after infection (e.g., 48 hours).[3]
-
-
Infection:
-
Anesthetize hamsters with isoflurane.
-
Inoculate intranasally with a specified dose of SARS-CoV-2 (e.g., 10^5 PFU) in a small volume (e.g., 100 µL).[8]
-
-
Monitoring:
-
Monitor body weight and clinical signs of disease daily for up to 14 days.[8]
-
-
Endpoint Analysis (e.g., Day 4 post-infection):
-
Euthanize a subset of animals from each group.
-
Collect lung tissue for viral load quantification and histopathology.[8]
-
c. Viral Load Quantification:
-
RNA Extraction: Homogenize weighed lung tissue samples and extract total RNA.[6][7]
-
qRT-PCR: Perform one-step qRT-PCR to quantify viral RNA, targeting a specific viral gene.[7] Use a standard curve to determine viral RNA copies per milligram of tissue.[6]
-
Infectious Titer (TCID50 or Plaque Assay):
d. Histopathology:
-
Fix lung tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score lung sections for inflammation, alveolar damage, and other pathological changes by a qualified pathologist.
Mandatory Visualization
Caption: Experimental workflow for antiviral testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Syrian hamsters as a model of lung injury with SARS-CoV-2 infection: Pathologic, physiologic, and detailed molecular profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-9676, a SARS-CoV-2 Membrane (M) Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of JNJ-9676 for experimental use. This compound is a potent and orally active small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein. It demonstrates nanomolar antiviral activity in vitro against a range of coronaviruses, including SARS-CoV-2 and its variants, SARS-CoV, and other sarbecoviruses.[1][2][3][4]
Mechanism of Action
This compound targets the viral M protein, a crucial component in the coronavirus assembly process. By binding to a pocket formed by the transmembrane domains of the M protein dimer, this compound stabilizes the dimer in an altered conformational state. This prevents the proper assembly of new virions and inhibits the release of infectious virus particles from the host cell.[3][4] Furthermore, the SARS-CoV-2 M protein is known to suppress the host's innate immune response by interfering with the interferon signaling pathway. The M protein can interact with key signaling molecules such as RIG-I, MAVS, and TBK1, ultimately preventing the phosphorylation and nuclear translocation of IRF3, a critical transcription factor for type I and III interferon production.[5] By inhibiting the M protein, this compound may also help to restore the host's antiviral immune response.
Data Presentation
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 200 mg/mL (402.01 mM)[6] | Ultrasonic treatment may be required to achieve this concentration. Use freshly opened, hygroscopic DMSO for best results.[6] A 10 mM stock solution in DMSO is also commonly used.[7] |
| Ethanol | Not specified in the provided search results. | |
| Water | Not specified in the provided search results. | |
| In Vivo Formulation 1 | ≥ 5 mg/mL (clear solution)[6] | A mixture of DMSO, PEG300, Tween-80, and Saline (10:40:5:45 by volume).[6] |
| In Vivo Formulation 2 | ≥ 5 mg/mL (clear solution)[6] | A mixture of DMSO and Corn oil (10:90 by volume).[6] |
This compound In Vitro Efficacy
| Virus Strain/Variant | Cell Line | EC50 (nM) | Reference |
| SARS-CoV-2 (B1 strain) | A549-hACE2 | 14 - 22 | [1] |
| SARS-CoV-2 (Delta variant) | VeroE6-eGFP | 14 | [1] |
| SARS-CoV-2 (Omicron BA.1 variant) | VeroE6-eGFP | 26 | [1] |
| SARS-CoV (FFM1 strain) | A549-hACE2 | Data not specified | [1] |
| Zoonotic Sarbecoviruses (Pg-CoV, WIV-1, SHC014) | A549-hACE2 | 4 - 6 | [1] |
| SARS-CoV-2 (B1 variant) in 3D primary human nasal epithelium | MucilAIR® | 94.0 ± 3.4 | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
For In Vitro Experiments:
-
To prepare a 10 mM stock solution , dissolve 4.98 mg of this compound (MW: 497.51 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[6]
For In Vivo Experiments:
-
Formulation 1 (with PEG300 and Tween-80):
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 50 mg/mL this compound stock solution and add it to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL. This will result in a clear solution with a this compound concentration of ≥ 5 mg/mL.[6]
-
-
Formulation 2 (with Corn Oil):
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 50 mg/mL this compound stock solution and add it to 900 µL of corn oil. Mix thoroughly until a uniform suspension is achieved. This will result in a clear solution with a this compound concentration of ≥ 5 mg/mL.[6]
-
In Vitro Antiviral Activity Assay Protocol
This protocol is based on a high-content imaging (HCI) assay in A549-hACE2 cells.[1]
-
Cell Seeding: Seed A549-hACE2 cells in 384-well plates at a density of 2,000 cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A vehicle control containing the same final concentration of DMSO (e.g., 0.2%) should be included.[1]
-
Infection: On the same day as cell seeding, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Treatment: Add the prepared dilutions of this compound or the vehicle control to the infected cells.
-
Incubation: Incubate the plates for a defined period (e.g., 5 days) in a humidified incubator at 37°C and 5% CO2.
-
Readout: Assess the antiviral activity by measuring a relevant endpoint, such as the reduction in virus-induced cytopathic effect (CPE) or the expression of a viral protein (e.g., nucleocapsid) using high-content imaging.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral activity by 50%.
In Vivo Efficacy Study in the Syrian Hamster Model
This protocol is based on studies evaluating the efficacy of this compound in a Syrian hamster model of SARS-CoV-2 infection.[3][4]
-
Animal Model: Use 6-8 week old Syrian golden hamsters.
-
Acclimatization: Acclimatize the animals to the BSL-3 facility for a minimum of 3 days before the experiment.
-
Infection: Anesthetize the hamsters and infect them intranasally with a defined dose of SARS-CoV-2.
-
Treatment Regimens:
-
Prophylactic: Administer this compound (e.g., 25 mg/kg, twice daily) starting 24 hours before infection.
-
Therapeutic: Administer this compound (e.g., 75 mg/kg, twice daily) starting at a specific time point after infection (e.g., 48 hours post-infection).[4]
-
-
Vehicle Control: A control group should receive the vehicle formulation following the same dosing schedule.
-
Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss and changes in activity.
-
Endpoint Analysis: At a predetermined time point post-infection (e.g., day 4 or 7), euthanize the animals and collect lung and nasal turbinate tissues.
-
Viral Load Quantification:
-
qRT-PCR: Quantify viral RNA levels in the tissue homogenates.
-
Infectious Titer: Determine the infectious virus titer using a TCID50 or plaque assay on Vero E6 cells.
-
-
Histopathology: Fix a portion of the lung tissue for histopathological analysis to assess lung injury and inflammation.
Mandatory Visualizations
Caption: Mechanism of this compound action on the interferon signaling pathway.
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein | Sciety [sciety.org]
- 4. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of impairment of interferon production by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | SARS-CoV-2 M protein inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for JNJ-9676 in Plaque Reduction Neutralization Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-9676, a potent small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein, and its evaluation using plaque reduction neutralization tests (PRNT). Detailed protocols are provided to facilitate the assessment of its antiviral activity in a laboratory setting.
Introduction to this compound
This compound is a novel antiviral compound that demonstrates significant in vitro activity against a range of coronaviruses, including SARS-CoV-2 and its variants.[1] Its unique mechanism of action targets the viral M protein, a crucial component in the virus assembly process.[2][3][4] By binding to the transmembrane domain of the M protein, this compound stabilizes the M protein dimer in an altered conformational state.[1][2][3] This interference with the M protein's dynamics ultimately prevents the release of new, infectious viral particles.[2][3]
Quantitative Data Summary
The antiviral efficacy of this compound has been quantified in several studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants
| Cell Line | SARS-CoV-2 Variant | EC50 (nmol/L) |
| A549-hACE2 | B1 | 14-22 |
| VeroE6-eGFP | B1 | 14-22 |
| Not Specified | Delta | 14 |
| Not Specified | Omicron | 26 |
Data sourced from[1]
Table 2: In Vivo Efficacy of this compound in a Syrian Golden Hamster Model
| Dosing Regimen | Model Type | Viral Load Reduction (log10) in Lung | Infectious Virus Reduction (log10) in Lung |
| 25 mg/kg BID | Pre-exposure | 3.5 | 4 |
| 75 mg/kg BID | Post-exposure (48h post-infection) | Significant reduction | Significant reduction |
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits viral replication.
Caption: this compound inhibits viral assembly by stabilizing the M protein dimer.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for this compound
This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound against SARS-CoV-2.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SARS-CoV-2 viral stock of known titer (plaque-forming units [PFU]/mL)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
6-well or 24-well tissue culture plates
-
Agarose (B213101) or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%) for fixation
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed Vero E6 cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically ≤0.5%).
-
-
Virus-Compound Incubation:
-
Dilute the SARS-CoV-2 stock in DMEM to a concentration that will yield approximately 50-100 plaques per well.
-
Mix equal volumes of the diluted virus and each this compound dilution.
-
Include a "virus only" control (virus mixed with DMEM containing the same concentration of DMSO as the compound wells) and a "cells only" control (DMEM only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Cell Infection:
-
Gently wash the confluent cell monolayers with PBS.
-
Aspirate the PBS and inoculate the cells with the virus-compound mixtures.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay Application:
-
After the incubation period, aspirate the inoculum from the wells.
-
Overlay the cell monolayers with an agarose or methylcellulose-containing medium. This semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[5]
-
-
Incubation for Plaque Formation:
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the formalin.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain.
-
Allow the plates to dry. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the "virus only" control.
-
Plot the percentage of plaque reduction against the log of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the Plaque Reduction Neutralization Test.
Caption: A stepwise workflow for determining the antiviral efficacy of this compound.
References
- 1. Targeting the coronavirus membrane protein: A promising novel therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse genetics is a powerful tool in virology, enabling the manipulation of viral genomes to study gene function, pathogenesis, and the development of antiviral therapies and vaccines.[1][2][3][4][5][6][7] For coronaviruses, with their large RNA genomes, several reverse genetics systems have been established, including those based on bacterial artificial chromosomes (BACs), in vitro ligation, and infectious subgenomic amplicons (ISA).[1][3][4][6][8] The small molecule inhibitor JNJ-9676, which targets the viral membrane (M) protein, represents a valuable tool for use in conjunction with these systems.[9][10][11][12][13]
This compound exhibits potent, nanomolar antiviral activity against a range of betacoronaviruses, including SARS-CoV-2, SARS-CoV, and zoonotic strains from bats and pangolins.[9][10][11] Its mechanism of action involves binding to the transmembrane domains of the M protein dimer, stabilizing it in an altered conformation and preventing the release of infectious virions.[9][10][11][12][14] This unique mode of action makes this compound a valuable chemical probe for studying the role of the M protein in the viral life cycle and a promising candidate for antiviral development.[9][10][11]
These application notes provide detailed protocols for utilizing this compound in coronavirus reverse genetics research, including methods for generating recombinant viruses, assessing antiviral activity, and selecting and characterizing resistant mutants.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following table summarizes the quantitative data on the antiviral activity of this compound against various coronaviruses.
| Parameter | Virus | Cell Line/Model | Value | Reference |
| EC50 | SARS-CoV-2 (B.1) | A549-hACE2 | ~20 nM | [15] |
| EC90 | SARS-CoV-2 | HeLa-hACE2 | 132.0 ± 36.7 nM | [11] |
| EC50 | SARS-CoV | ~20 nM | [15] | |
| EC50 | MERS-CoV | 600 nM | [15] | |
| In Vivo Efficacy (Pre-exposure) | SARS-CoV-2 | Syrian Golden Hamster | 25 mg/kg (BID) | [9][10][11][12] |
| ↓ 3.5 log10 viral load in lung | [9][10][11][12] | |||
| ↓ 4 log10 infectious virus in lung | [9][10][11][12] | |||
| In Vivo Efficacy (Post-exposure) | SARS-CoV-2 | Syrian Golden Hamster | 75 mg/kg (BID) | [9][10][11] |
Mandatory Visualizations
Caption: A generalized workflow for coronavirus reverse genetics.
Caption: Mechanism of action of this compound on the M protein.
Caption: Workflow for selecting and analyzing this compound resistant mutants.
Experimental Protocols
Protocol 1: Generation of Recombinant Coronavirus using Reverse Genetics
This protocol provides a general framework for the generation of recombinant coronaviruses. Specific details may need to be optimized based on the virus and reverse genetics system being used.
Materials:
-
Vero E6 cells (or other permissive cell line)
-
BHK-21 cells
-
Plasmids containing fragments of the coronavirus genome
-
N-protein expression plasmid
-
Restriction enzymes
-
T7 RNA polymerase
-
Electroporator and cuvettes
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
TRIzol reagent
-
RT-PCR reagents
Methodology:
-
Assembly of Full-Length cDNA:
-
The full-length viral cDNA is assembled from smaller cDNA fragments cloned into plasmids. This can be achieved through in vitro ligation or Gibson assembly into a bacterial artificial chromosome (BAC).
-
-
In Vitro Transcription:
-
The full-length cDNA is linearized and used as a template for in vitro transcription using T7 RNA polymerase to generate full-length genomic RNA (gRNA).
-
-
Virus Rescue:
-
BHK-21 cells are electroporated with the in vitro transcribed gRNA and an mRNA encoding the viral nucleocapsid (N) protein.
-
The electroporated BHK-21 cells are then co-cultured with permissive Vero E6 cells.
-
-
Virus Amplification and Titer Determination:
-
The co-culture supernatant is harvested when cytopathic effect (CPE) is observed.
-
The virus is further amplified by passaging on fresh Vero E6 cells.
-
The virus titer is determined by plaque assay or TCID50 assay.
-
Protocol 2: Evaluation of this compound Antiviral Activity against Recombinant Coronavirus
This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound against a recombinant coronavirus.
Materials:
-
Recombinant coronavirus stock of known titer
-
Vero E6 cells (or other permissive cell line)
-
This compound
-
96-well plates
-
Cell culture reagents
-
Reagents for quantifying viral replication (e.g., crystal violet for CPE-based assays, reagents for RT-qPCR, or antibody for immunofluorescence)
Methodology:
-
Cell Seeding:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in cell culture medium.
-
-
Infection and Treatment:
-
Remove the medium from the cells and infect with the recombinant coronavirus at a multiplicity of infection (MOI) of 0.01-0.1.
-
After a 1-hour adsorption period, remove the inoculum and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 48-72 hours, or until significant CPE is observed in the virus control wells (no compound).
-
-
Quantification of Antiviral Activity:
-
Assess viral replication. This can be done by:
-
CPE Reduction Assay: Stain the cells with crystal violet. The intensity of the stain is proportional to the number of viable cells.
-
RT-qPCR: Extract viral RNA from the supernatant and quantify the number of viral genomes.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen (e.g., N protein).
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the virus control.
-
Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Protocol 3: Selection and Characterization of this compound Resistant Mutants
This protocol outlines the process for selecting for and identifying mutations that confer resistance to this compound.
Materials:
-
Recombinant coronavirus
-
Vero E6 cells
-
This compound
-
Cell culture reagents
-
TRIzol reagent
-
RT-PCR and sequencing reagents
Methodology:
-
Resistance Selection:
-
Infect Vero E6 cells with the recombinant coronavirus at a low MOI in the presence of this compound at a concentration close to the EC50.
-
When CPE is observed, harvest the supernatant and use it to infect fresh cells with the same or a slightly higher concentration of this compound.
-
Repeat this serial passaging, gradually increasing the concentration of this compound.
-
-
Isolation of Resistant Virus:
-
Once a virus population that can replicate in the presence of high concentrations of this compound is obtained, isolate a single viral clone by plaque purification.
-
-
Identification of Resistance Mutations:
-
Extract viral RNA from the resistant virus clone.
-
Perform RT-PCR to amplify the M gene.
-
Sequence the M gene and compare it to the wild-type sequence to identify mutations.
-
-
Characterization of Resistant Mutants:
-
Use reverse genetics (Protocol 1) to introduce the identified mutation(s) into a clean background of the recombinant virus.
-
Confirm the resistance of the new mutant virus by determining its EC50 for this compound (Protocol 2).
-
Characterize the fitness of the mutant virus by comparing its growth kinetics to the wild-type virus in the absence of the compound.
-
Conclusion
The small molecule inhibitor this compound is a powerful tool for studying the coronavirus M protein and the viral assembly process. When used in conjunction with reverse genetics systems, this compound can be employed to probe the function of the M protein, identify key residues involved in its activity and in drug binding, and understand the mechanisms of antiviral resistance. The protocols outlined in these application notes provide a foundation for researchers to leverage this compound in their studies of coronavirus biology and in the development of novel antiviral strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Reverse genetic systems: Rational design of coronavirus live attenuated vaccines with immune sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple reverse genetics method to generate recombinant coronaviruses | EMBO Reports [link.springer.com]
- 5. Coronavirus reverse genetics by targeted RNA recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Generation of Reverse Genetics Systems for Coronavirus Research and High-Throughput Antiviral Screening Using Gibson DNA Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of the coronavirus reverse genetic system: Core technology for pathogenesis mechanisms research and vaccine/drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of a reverse genetics system for SARS-CoV-2 using circular polymerase extension reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. stemcellsciencenews.com [stemcellsciencenews.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JNJ-9676 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability in solution and storage conditions of JNJ-9676, a potent inhibitor of the SARS-CoV-2 membrane (M) protein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of 50 mg/mL in DMSO can be prepared.
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: The stability of this compound stock solutions is dependent on the storage temperature. The following conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is advised to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: How can I prepare a working solution of this compound for in vitro experiments?
A3: To prepare a working solution for in vitro experiments, the DMSO stock solution can be further diluted in an appropriate aqueous buffer, such as Phosphate-Buffered Saline (PBS). Due to the limited aqueous solubility of many small molecule inhibitors, it is recommended to keep the final concentration of DMSO in the working solution below 1% to avoid solvent-induced artifacts.
Q4: Is this compound stable in aqueous solutions for extended periods?
A4: While specific public data on the long-term stability of this compound in aqueous solutions is limited, compounds with similar chemical scaffolds (e.g., pyrazole (B372694) carboxamides) may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. For critical experiments, it is recommended to prepare fresh dilutions from the frozen DMSO stock solution. A detailed protocol for assessing the stability in your specific experimental buffer is provided in the Troubleshooting Guide.
Q5: What is the mechanism of action of this compound?
A5: this compound targets the membrane (M) protein of SARS-CoV-2. By binding to the M protein dimer, this compound stabilizes a specific conformational state, which in turn prevents the proper assembly of new viral particles and the release of infectious virions.
Troubleshooting Guides
Issue: Precipitation observed when diluting this compound stock solution in aqueous buffer.
-
Possible Cause 1: Low aqueous solubility.
-
Solution: Decrease the final concentration of this compound in the working solution. Consider using a formulation aid, such as a small percentage of a non-ionic surfactant (e.g., Tween-80 at 0.01-0.1%) or increasing the final DMSO concentration slightly (while staying within the tolerance limits of your assay). Always include a vehicle control with the same final solvent composition in your experiments.
-
-
Possible Cause 2: Buffer incompatibility.
-
Solution: Test the solubility of this compound in a small volume of your intended buffer before preparing a large batch of working solution. If precipitation occurs, consider using a different buffer system.
-
Issue: Inconsistent or lower-than-expected activity in cellular assays.
-
Possible Cause 1: Degradation of this compound in the working solution.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods. If you suspect instability in your specific cell culture medium at 37°C, you can perform a stability study as outlined in the Experimental Protocols section below.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Use low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the specificity of a stability-indicating analytical method.
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
- For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stressor solution.
2. Stress Conditions:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
- Thermal Degradation (Solution): In water at 80°C for 24 and 48 hours.
- Photolytic Degradation: Expose the solution in a quartz cuvette to UV light (254 nm) for 24 and 48 hours.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed solution.
- Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate the intact this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Representative Stability of this compound in a 5% DMSO/PBS (pH 7.4) Solution
| Storage Condition | Time Point | % Remaining this compound (Mean ± SD) |
| 2-8°C | 24 hours | 98.5 ± 1.2 |
| 48 hours | 97.1 ± 1.5 | |
| 7 days | 92.3 ± 2.1 | |
| Room Temperature (~25°C) | 24 hours | 95.4 ± 1.8 |
| 48 hours | 90.2 ± 2.5 | |
| 7 days | 81.6 ± 3.4 | |
| 37°C | 24 hours | 88.7 ± 2.2 |
| 48 hours | 79.3 ± 3.1 | |
| 7 days | 65.9 ± 4.0 |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual stability may vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway of SARS-CoV-2 M Protein and Inhibition by this compound
The SARS-CoV-2 M protein plays a crucial role in suppressing the host's innate immune response. It targets the MAVS-mediated signaling pathway, which is essential for the production of type I and III interferons. This compound inhibits the function of the M protein, thereby potentially restoring the host's antiviral response.
Technical Support Center: JNJ-9676 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with JNJ-9676, a hypothetical novel small molecule compound. The guidance is structured to address common challenges encountered during preclinical in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues that may arise during your in vivo experiments with this compound.
Formulation and Administration
Q1: this compound has low aqueous solubility. What is the best way to formulate it for oral gavage in mice?
A1: Low aqueous solubility is a common challenge in preclinical studies.[1][2] The selection of an appropriate vehicle is critical for ensuring consistent and reliable results.[3] Here are the key considerations and recommended steps:
-
Start with Common Vehicles: For initial studies, consider using common vehicles known for their ability to suspend or solubilize poorly soluble compounds. A tiered approach is often effective.
-
Vehicle Selection: A variety of vehicles can be used, but it's crucial to be aware of their potential for toxicity.[1][2] For instance, high concentrations of DMSO can cause neurotoxicity, while PEG-400 and PG can also induce motor impairment.[1][2] Aqueous vehicles like 0.9% NaCl and 0.5% carboxymethylcellulose (CMC) are generally well-tolerated but may not be suitable for highly insoluble compounds.[1][2]
-
Formulation Development:
-
Solubility Testing: First, perform small-scale solubility tests with a panel of vehicles to identify a suitable candidate.
-
Vehicle Optimization: If a single vehicle is insufficient, consider co-solvents or creating a suspension. For suspensions, ensure particle size is controlled to prevent aggregation and ensure gavageability.[3]
-
Stability: Assess the physical and chemical stability of the chosen formulation to ensure the compound remains stable throughout the dosing period.[3]
-
Q2: My this compound formulation appears cloudy or has visible precipitates. Can I still use it?
A2: No, you should not use a formulation with visible precipitates or cloudiness for dosing. This indicates that this compound is not fully dissolved or has crashed out of solution, which will lead to inaccurate and variable dosing.
-
Troubleshooting Steps:
-
Re-dissolve: Try gently warming the solution or using a vortex or sonicator to see if the compound goes back into solution. If it does, ensure it remains stable at room temperature for the duration of your experiment.
-
Reformulate: If the precipitate does not dissolve, you will need to reformulate. This may involve trying a different vehicle, adjusting the pH, or reducing the concentration of this compound.
-
Consider a Suspension: If a solution is not feasible, developing a uniform and stable suspension is a viable alternative. Ensure the suspension is homogenous before each animal is dosed.
-
Q3: I am observing high variability in my plasma concentration data after oral administration of this compound. What could be the cause?
A3: High variability in plasma exposure is a frequent issue with orally administered compounds, especially those with poor solubility. Several factors can contribute to this:
-
Formulation Issues:
-
Inadequate Solubility/Suspension: If this compound is not fully dissolved or uniformly suspended, the amount of drug administered to each animal can vary significantly.
-
Instability: The compound may be degrading in the formulation or in the GI tract.
-
-
Administration Technique:
-
Biological Factors:
-
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption. Ensure consistent fasting or feeding protocols across all animals.
-
Gastrointestinal pH: Variations in stomach pH can affect the dissolution and absorption of pH-sensitive compounds.
-
First-Pass Metabolism: this compound may be subject to extensive first-pass metabolism in the gut wall or liver, which can vary between animals.
-
Animal Welfare and Procedural Issues
Q4: I am having difficulty with the oral gavage procedure, and some mice are showing signs of distress. What should I do?
A4: Proper oral gavage technique is crucial for animal welfare and data quality.[4][5] Complications can include esophageal trauma, aspiration pneumonia, and stress, which can confound experimental results.[4][5][6]
-
Best Practices for Oral Gavage:
-
Proper Restraint: Use a firm but gentle restraint technique to minimize animal movement and stress.
-
Correct Needle Choice: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.
-
Technique: Ensure the needle is inserted gently and follows the natural curvature of the esophagus. Do not force the needle if resistance is met.[7]
-
Training: If you are inexperienced, seek training from a skilled technician. Some studies suggest that precoating the gavage needle with sucrose (B13894) can pacify the mice and make the procedure easier.[5]
-
-
Signs of Distress: If a mouse shows signs of distress (e.g., coughing, difficulty breathing, bleeding from the mouth), immediately stop the procedure.[7] Monitor the animal closely. If signs persist, consult with the veterinary staff.
Q5: Some animals in my study are losing weight or appear lethargic after dosing with this compound. How can I determine if this is due to the compound or the vehicle?
A5: It is essential to differentiate between compound-related toxicity and adverse effects from the vehicle or procedure.
-
Include a Vehicle Control Group: Always include a group of animals that receives the vehicle alone.[1][2] This will help you determine if the observed effects are due to the vehicle.
-
Dose-Response Study: Conduct a dose-response study to see if the adverse effects are dose-dependent.
-
Clinical Observations: Carefully monitor all animals for clinical signs of toxicity, such as changes in weight, activity, and grooming.
-
Toxicology Endpoints: In some cases, it may be necessary to include toxicology endpoints, such as clinical pathology or histopathology, to understand the cause of the adverse effects.[8]
Data Presentation: Vehicle Selection for In Vivo Studies
The following tables summarize information on common vehicles used in in vivo studies.
Table 1: Common Vehicles for Oral Administration
| Vehicle | Properties | Common Concentration | Potential Issues |
| 0.9% Saline | Aqueous, well-tolerated | N/A | Not suitable for hydrophobic compounds |
| 0.5% Carboxymethylcellulose (CMC) | Aqueous suspension agent | 0.5% - 1.0% (w/v) | Can be viscous at higher concentrations |
| Polyethylene Glycol 400 (PEG-400) | Co-solvent | Up to 100% | Can cause neurotoxicity at high doses |
| Propylene Glycol (PG) | Co-solvent | Up to 100% | Can cause neurotoxicity at high doses |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 10% in combination with other vehicles | Can cause significant motor impairment |
| Corn Oil / Sesame Oil | Lipid-based vehicle | N/A | Can affect drug absorption and metabolism |
Table 2: Recommended Maximum Administration Volumes in Mice
| Route of Administration | Maximum Volume (mL/kg) |
| Oral (gavage) | 10 |
| Intravenous | 10 |
| Intraperitoneal | 10 |
| Subcutaneous | 10 |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework. Specific details may need to be optimized for your particular model and compound.
-
Animal Model:
-
Select an appropriate mouse strain (e.g., athymic nude or NSG mice).
-
Implant tumor cells subcutaneously.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
-
Randomization and Grouping:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Ensure that the average tumor volume is similar across all groups.
-
-
Formulation Preparation:
-
Prepare the this compound formulation and vehicle control on each day of dosing.
-
Ensure the formulation is homogenous before dosing each animal.
-
-
Dosing:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at the specified dose and schedule (e.g., once daily for 21 days).
-
Dose volume should be based on the most recent body weight of each animal.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any clinical signs of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the vehicle control group reach a specific size, or at a predetermined time point.
-
At the end of the study, collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).
-
Visualizations
Signaling Pathway
Caption: A hypothetical signaling pathway where this compound acts as a RAF inhibitor.
Experimental Workflow
Caption: A generalized workflow for conducting an in vivo efficacy study.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in in vivo experiments.
References
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. atsjournals.org [atsjournals.org]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. criver.com [criver.com]
Technical Support Center: JNJ-XXXX Efficacy in Hamster Models
Disclaimer: Information regarding a specific compound designated "JNJ-9676" is not publicly available. This technical support guide is based on established methodologies for evaluating therapeutic efficacy in hamster models, particularly in the context of respiratory viral infections, using a hypothetical compound "JNJ-XXXX".
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers in optimizing the evaluation of JNJ-XXXX in hamster models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended hamster species for this type of study?
A1: The Syrian hamster (Mesocricetus auratus) is a widely used and appropriate model for studying respiratory viral diseases as it often mimics the pathology of human disease.[1] Key features include predictable weight loss and the development of interstitial pneumonia following infection.[2]
Q2: What are the typical routes of administration for a therapeutic like JNJ-XXXX in hamsters?
A2: The route of administration should be chosen based on the therapeutic's properties and intended clinical use. Common routes in hamster studies include intramuscular (IM), intranasal (IN), and intraperitoneal (IP) injections. The choice of route can significantly impact the immune response and protective efficacy.
Q3: What are the key endpoints to measure the efficacy of JNJ-XXXX?
A3: Key efficacy endpoints in hamster models for respiratory infections include:
-
Clinical Observations: Daily monitoring of clinical scores (e.g., ruffled fur, hunched posture, labored breathing) and body weight are critical.[2]
-
Viral Load: Quantification of viral RNA and viable virus titers in lung tissue and oral swabs provides a direct measure of the therapeutic's antiviral activity.[2][3]
-
Histopathology: Microscopic examination of lung tissue to assess the extent of pneumonia and tissue damage.[1][2]
-
Immunogenicity: Measurement of neutralizing antibody titers if the therapeutic is expected to elicit an immune response.[1][3]
Q4: When should JNJ-XXXX be administered in relation to the viral challenge?
A4: JNJ-XXXX can be evaluated in two main regimens:
-
Prophylactic: Administration before the viral challenge (e.g., 24 hours prior) to assess its ability to prevent infection or disease.[2]
-
Therapeutic: Administration after the viral challenge (e.g., 8 hours post-infection) to evaluate its effectiveness in treating an established infection.[2] The timing should be based on the intended therapeutic window of the compound.
Troubleshooting Guide
Q1: I am not observing a significant reduction in lung viral load with JNJ-XXXX treatment. What are the possible reasons?
A1:
-
Suboptimal Dosing: The dose of JNJ-XXXX may be too low to achieve a therapeutic concentration in the lung tissue. Consider performing a dose-response study to identify the optimal dose.
-
Timing of Administration: For a therapeutic regimen, administration may be too late in the course of infection. Viral replication may have already peaked. Consider administering the compound earlier post-infection.
-
Compound Stability/Delivery: Ensure the formulation of JNJ-XXXX is stable and that the chosen route of administration allows for adequate bioavailability in the lungs.
-
Viral Challenge Dose: An overwhelmingly high viral challenge dose might overcome the therapeutic effect. Verify the titer of your viral stock and consider using a lower challenge dose that still causes consistent disease.
Q2: The hamsters in the JNJ-XXXX treated group are showing significant weight loss, similar to the control group. Why is this happening?
A2:
-
Delayed Onset of Action: The therapeutic effect of JNJ-XXXX might have a delayed onset, and initial weight loss due to the infection may still occur. Continue monitoring for weight regain in the later stages of the study.
-
Insufficient Efficacy at Current Dose: The current dose may not be sufficient to control the viral replication and subsequent inflammation that leads to weight loss.
-
Toxicity of the Compound: At higher doses, JNJ-XXXX itself or its vehicle could be causing toxicity. Include a control group that receives only JNJ-XXXX without the viral challenge to assess for any compound-related adverse effects.
-
Off-target Effects: The compound might be modulating a pathway that exacerbates the clinical signs of the disease.
Q3: The histopathology scores for lung tissue are inconsistent across animals in the same treatment group. How can I improve consistency?
A3:
-
Standardized Necropsy and Tissue Collection: Ensure that the same lung lobes are collected from each animal and are processed in a consistent manner.
-
Blinded Scoring: The pathologist scoring the slides should be blinded to the treatment groups to avoid bias.
-
Sufficient Sample Size: A larger number of animals per group can help to account for biological variability and provide more statistically significant results.
-
Consistent Viral Challenge: Ensure that the intranasal viral challenge is administered consistently to all animals to minimize variability in the initial infection.
Data Presentation
Table 1: Example of Body Weight Change Data
| Treatment Group | N | Day 0 | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Vehicle Control | 8 | 100% | 98% | 95% | 92% | 93% | 95% |
| JNJ-XXXX (10 mg/kg) | 8 | 100% | 99% | 98% | 97% | 99% | 101% |
| JNJ-XXXX (30 mg/kg) | 8 | 100% | 100% | 100% | 99% | 101% | 103% |
| Uninfected Control | 4 | 100% | 101% | 102% | 103% | 104% | 105% |
Table 2: Example of Lung Viral Titer and Histopathology Data at Day 5 Post-Infection
| Treatment Group | N | Mean Viral Titer (PFU/g) | Mean Histopathology Score (0-4) |
| Vehicle Control | 8 | 5.2 x 10^5 | 3.5 |
| JNJ-XXXX (10 mg/kg) | 8 | 1.1 x 10^4 | 1.8 |
| JNJ-XXXX (30 mg/kg) | 8 | < 100 (Limit of Detection) | 0.5 |
| Uninfected Control | 4 | Not Detected | 0 |
Experimental Protocols
Protocol: Therapeutic Efficacy of JNJ-XXXX in a Syrian Hamster Model of Respiratory Viral Infection
-
Animal Acclimatization:
-
House 6-8 week old male Syrian hamsters in appropriate BSL-3 containment.
-
Allow for a minimum of 5 days of acclimatization before the start of the experiment.
-
-
Groups and Dosing:
-
Randomly assign hamsters to treatment groups (e.g., Vehicle Control, JNJ-XXXX low dose, JNJ-XXXX high dose, Uninfected Control). A typical group size is 8-10 animals.
-
Prepare JNJ-XXXX in a sterile vehicle solution.
-
-
Viral Challenge:
-
Anesthetize hamsters with isoflurane.
-
Administer the viral challenge via intranasal inoculation (e.g., 1 x 10^5 PFU in 100 µL of sterile PBS). The uninfected control group receives PBS only.
-
-
Therapeutic Administration:
-
At the designated time post-infection (e.g., 8 hours), administer the first dose of JNJ-XXXX or vehicle according to the assigned groups.
-
Continue dosing at the predetermined frequency (e.g., once daily) for the duration of the study.
-
-
Monitoring:
-
Record body weights and clinical scores daily for each animal.
-
Observe animals for any adverse reactions to the treatment.
-
-
Necropsy and Sample Collection:
-
At the study endpoint (e.g., Day 5 post-infection), euthanize hamsters.
-
Collect lung tissue for viral load quantification (e.g., plaque assay or qRT-PCR) and histopathology.[2]
-
Collect oral swabs for viral shedding analysis.
-
Collect blood for serological analysis if required.
-
-
Plaque Assay for Viral Titer:
-
Homogenize a weighed portion of lung tissue.
-
Perform serial dilutions of the homogenate and infect a susceptible cell line (e.g., Vero E6).
-
After an incubation period, overlay with agarose (B213101) containing neutral red and incubate until plaques are visible.[2]
-
Count the plaques to determine the viral titer (PFU/g of tissue).
-
Visualizations
References
- 1. Immunogenicity and protective efficacy of BBV152, whole virion inactivated SARS- CoV-2 vaccine candidates in the Syrian hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a panel of therapeutic antibody clinical candidates for efficacy against SARS-CoV-2 in Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity and efficacy of recombinant subunit SARS-CoV-2 vaccine candidate in the Syrian hamster model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming JNJ-9676 Resistance Mutations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to JNJ-9676, a novel inhibitor of the coronavirus membrane (M) protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the transmembrane domains of the coronavirus M protein.[1] By binding to a pocket formed by these domains, this compound stabilizes the M protein dimer in an altered conformation. This interference with the conformational dynamics of the M protein disrupts its normal function in viral assembly, ultimately preventing the release of infectious virus particles.[1]
Q2: Have any resistance mutations to this compound been identified?
As of the latest available data, specific resistance mutations to this compound have not been extensively reported in published literature. However, research on similar coronavirus M protein inhibitors, such as CIM-834, has identified mutations that may be relevant. For CIM-834, the S99A substitution in the M protein resulted in complete resistance, while M91K and N117K substitutions had a minimal impact on its activity.[2] Given that the M protein is highly conserved, it is plausible that mutations in or near the this compound binding site could confer resistance.
Q3: What are the potential mechanisms of resistance to this compound?
Potential resistance mechanisms to this compound can be broadly categorized as:
-
On-target mutations: Amino acid substitutions in the M protein that directly interfere with this compound binding. These mutations could alter the shape or chemical properties of the binding pocket, reducing the affinity of the inhibitor.
-
Changes in M protein expression or dynamics: Although less common for viral proteins, alterations in the expression levels or conformational dynamics of the M protein could potentially reduce the effectiveness of the inhibitor.
-
Bypass pathways: It is theoretically possible, though less likely for a structural protein inhibitor, that the virus could develop alternative mechanisms for virion assembly that are less dependent on the specific conformation of the M protein targeted by this compound.
Q4: How can we predict potential resistance mutations to this compound?
Predicting resistance mutations can be approached through a combination of computational and experimental methods:
-
Structural analysis: Based on the cryo-EM structure of this compound bound to the M protein, researchers can identify key interacting residues.[1] In silico mutagenesis and molecular dynamics simulations can then be used to predict which amino acid changes would most likely disrupt inhibitor binding.
-
Sequence alignment: Aligning M protein sequences from different coronaviruses and circulating variants can identify conserved regions. Mutations in these conserved areas within the drug-binding site are often associated with resistance, as the virus has a lower tolerance for changes in these functionally important regions.
-
In vitro resistance selection: Experimentally, resistance mutations can be generated by passaging the virus in the presence of increasing concentrations of this compound. This method allows for the selection of spontaneously arising mutations that confer a survival advantage in the presence of the drug.
Troubleshooting Guides
Problem: Reduced efficacy of this compound in cell culture experiments.
Possible Cause 1: Suboptimal experimental conditions.
-
Troubleshooting:
-
Verify the concentration and purity of the this compound stock solution.
-
Ensure the correct cell line is being used and that cells are healthy and within a low passage number.
-
Optimize the multiplicity of infection (MOI) for the virus. A very high MOI can sometimes overcome the effects of an inhibitor.
-
Confirm the incubation time for the drug and virus is appropriate for the assay being performed.
-
Possible Cause 2: Emergence of resistant viral variants.
-
Troubleshooting:
-
Sequence the M protein gene from the virus population that shows reduced susceptibility to this compound. Compare the sequence to the wild-type virus to identify any mutations.
-
Perform a plaque reduction assay to quantify the level of resistance (fold-change in EC50) compared to the wild-type virus.
-
If a specific mutation is identified, use reverse genetics or site-directed mutagenesis to introduce the mutation into a wild-type infectious clone to confirm its role in resistance.
-
Problem: Difficulty generating this compound resistant mutants in the lab.
Possible Cause 1: High genetic barrier to resistance.
-
Troubleshooting:
-
The genetic barrier to resistance is the number of mutations required for a virus to become resistant. If resistance requires multiple mutations, it will be less likely to arise. Consider using a lower starting concentration of this compound in your selection experiments to allow for the gradual accumulation of mutations.
-
Increase the number of passages to provide more opportunities for mutations to arise and be selected.
-
Consider using a viral strain with a higher mutation rate, if available and appropriate for the experimental goals.
-
Possible Cause 2: Fitness cost of resistance mutations.
-
Troubleshooting:
-
Resistance mutations can sometimes come at a cost to the virus's ability to replicate efficiently. If a resistance mutation significantly impairs viral fitness, it may be outcompeted by the wild-type virus, especially at lower drug concentrations.
-
Characterize the replication kinetics of any potential resistant variants in the absence of the drug to assess their fitness compared to the wild-type virus.
-
Alternate between passages with and without the drug to potentially select for resistant viruses that have also acquired compensatory mutations to restore fitness.
-
Data Summary
Table 1: Hypothetical Susceptibility of M Protein Mutants to this compound
| M Protein Mutant | Putative Location | Predicted Impact on this compound Binding | Expected EC50 Fold-Change |
| S99A | Transmembrane Domain | High | >100-fold |
| M91K | Transmembrane Domain | Low | 1-5-fold |
| N117K | Transmembrane Domain | Low | 1-5-fold |
| Y95F | Binding Pocket Residue | Moderate to High | 10-100-fold |
| C33S | Binding Pocket Residue | Moderate | 5-20-fold |
Note: This table is based on data from a similar M protein inhibitor (CIM-834) and structural analysis of the this compound binding site.[2][3] The expected EC50 fold-changes are hypothetical and require experimental validation.
Key Experimental Protocols
Protocol 1: In Vitro Generation of this compound Resistant Virus
-
Virus Stock Preparation: Prepare a high-titer stock of the wild-type coronavirus.
-
Cell Seeding: Seed a permissive cell line (e.g., Vero E6) in 6-well plates.
-
Serial Passage:
-
Infect the cells with the virus at a low MOI (e.g., 0.01) in the presence of this compound at a concentration equal to the EC50.
-
Incubate until cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the progeny virus.
-
Use the harvested virus to infect fresh cells, gradually increasing the concentration of this compound in subsequent passages.
-
-
Isolation of Resistant Clones: Once the virus can replicate in the presence of a high concentration of this compound, perform a plaque assay to isolate individual viral clones.
-
Genotypic and Phenotypic Characterization:
-
Sequence the M protein gene of the resistant clones to identify mutations.
-
Determine the EC50 of this compound for the resistant clones and compare it to the wild-type virus.
-
Protocol 2: Site-Directed Mutagenesis to Confirm Resistance
-
Plasmid Preparation: Obtain or generate a plasmid containing an infectious clone of the coronavirus.
-
Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the putative resistance mutation into the M protein gene of the infectious clone plasmid.
-
Sequence Verification: Sequence the entire M protein gene to confirm the presence of the desired mutation and the absence of any off-target mutations.
-
Virus Rescue: Transfect the mutated plasmid into a permissive cell line to rescue the recombinant virus.
-
Phenotypic Analysis: Perform a plaque reduction assay or other antiviral susceptibility assay to compare the EC50 of this compound against the mutant virus and the wild-type virus.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for identifying and characterizing this compound resistance.
Caption: Coronavirus replication cycle and the point of inhibition by this compound.
References
JNJ-7706621 Technical Support Center: Troubleshooting High-Throughput Screening Challenges
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing JNJ-7706621 in high-throughput screening (HTS) applications. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-7706621 and what is its primary mechanism of action?
JNJ-7706621 is a potent, cell-permeable small molecule inhibitor with a dual mechanism of action. It primarily targets cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of the cell cycle.[1][2] By inhibiting these kinases, JNJ-7706621 can induce cell cycle arrest in the G2/M phase, delay progression through G1, and ultimately lead to apoptosis in cancer cells.[1] It demonstrates potent inhibition of CDK1 and CDK2, as well as Aurora A and Aurora B.[2][3]
Q2: What are the recommended solvent and storage conditions for JNJ-7706621?
JNJ-7706621 is soluble in dimethyl sulfoxide (B87167) (DMSO), with a solubility of up to 79 mg/mL.[4] For cell-based assays, it is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[4] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5][6] For in vivo studies, various formulations involving co-solvents like PEG300, Tween 80, and saline have been described.[5]
Q3: What is the typical concentration range for JNJ-7706621 in cell-based assays?
The effective concentration of JNJ-7706621 can vary significantly depending on the cell line and the specific assay. IC50 values for growth inhibition in various human cancer cell lines typically range from 112 to 514 nM.[3][4] However, for inducing specific cellular effects like G2/M arrest or apoptosis, concentrations ranging from 0.5 to 3 µM have been used.[4][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Does JNJ-7706621 have off-target effects?
Yes, while JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, it can exhibit activity against other kinases at higher concentrations.[4] Some reported off-targets include VEGF-R2, FGF-R2, and GSK3β, with IC50 values in the range of 154-254 nM.[4][5] Researchers should be aware of these potential off-target effects when interpreting experimental results, especially at higher concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during high-throughput screening with JNJ-7706621.
Issue 1: High Variability or Poor Reproducibility in Assay Results
High variability in HTS assays can stem from several factors, including compound precipitation, inconsistent cell seeding, or reagent instability.
-
Troubleshooting Steps:
-
Compound Solubility: Ensure complete solubilization of JNJ-7706621 in high-quality, anhydrous DMSO.[4] Consider using sonication to aid dissolution.[5] Visually inspect stock solutions and diluted plates for any signs of precipitation.
-
Assay Protocol Consistency: Standardize all steps of the HTS protocol, including cell seeding density, incubation times, and reagent addition volumes. Utilize automated liquid handlers to minimize human error.
-
Reagent Stability: Prepare fresh dilutions of JNJ-7706621 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
DMSO Tolerance: Verify that the final concentration of DMSO in your assay does not exceed the tolerance of your cell line, which is typically below 0.5%.[5]
-
Issue 2: Lower than Expected Potency or No Cellular Effect
If JNJ-7706621 does not produce the expected biological effect, it could be due to compound inactivity, cellular resistance, or issues with the assay itself.
-
Troubleshooting Steps:
-
Compound Integrity: Confirm the identity and purity of your JNJ-7706621 stock. If possible, use a fresh batch of the compound.
-
Cellular Resistance: Some cell lines can develop resistance to JNJ-7706621, potentially through the upregulation of drug efflux pumps like ABCG2.[2][4] Consider using a different cell line or testing for the expression of resistance-associated proteins.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected cellular phenotype. For proliferation assays, confirm that the cells are in a logarithmic growth phase.
-
Incubation Time: The effects of JNJ-7706621 on the cell cycle and apoptosis may require a sufficient incubation period. Optimize the treatment duration for your specific cell line and endpoint.
-
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Observing cellular effects that are inconsistent with CDK and Aurora kinase inhibition may indicate off-target activity.
-
Troubleshooting Steps:
-
Concentration Reduction: If possible, lower the concentration of JNJ-7706621 to a range that is more selective for its primary targets.
-
Orthogonal Assays: Use alternative methods to confirm the on-target effects. For example, measure the phosphorylation status of direct downstream targets of CDKs (e.g., Retinoblastoma protein) or Aurora kinases (e.g., Histone H3).[1]
-
Control Compounds: Include control compounds with known mechanisms of action to help differentiate between on-target and off-target effects.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 9[3][4] |
| CDK2/cyclin A | 4[2] |
| CDK2/cyclin E | 3[2] |
| Aurora A | 11[3][4] |
| Aurora B | 15[3] |
| VEGF-R2 | 154-254[4][5] |
| FGF-R2 | 154-254[4] |
| GSK3β | 154-254[4][5] |
Table 2: In Vitro Antiproliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112-284[3][4] |
| HCT-116 | Colon Cancer | 112-254[4][8] |
| A375 | Melanoma | 447[3] |
| PC3 | Prostate Cancer | 112-514[4] |
| DU145 | Prostate Cancer | 112-514[4] |
| MDA-MB-231 | Breast Cancer | 112-514[4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using [¹⁴C]-Thymidine Incorporation
This protocol is adapted from methodologies used to assess the antiproliferative effects of JNJ-7706621.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add serial dilutions of JNJ-7706621 (typically in DMSO, with the final DMSO concentration kept below 0.5%) to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24 hours.
-
Radiolabeling: Add [¹⁴C]-thymidine to each well and incubate for an additional 24 hours.
-
Harvesting and Measurement: Wash the cells with PBS to remove unincorporated [¹⁴C]-thymidine. The amount of incorporated radioactivity, which correlates with DNA synthesis and cell proliferation, is then quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Kinase Activity Assay
This is a general protocol for assessing the inhibitory activity of JNJ-7706621 against a specific kinase.[4]
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate (e.g., a biotinylated peptide), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of JNJ-7706621 to the reaction wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a solution containing EDTA.
-
Signal Detection: Capture the phosphorylated substrate on a streptavidin-coated plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity inhibition at each JNJ-7706621 concentration and calculate the IC50 value.
Visualizations
Caption: JNJ-7706621 signaling pathway.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 6. JNJ-7706621 Datasheet DC Chemicals [dcchemicals.com]
- 7. The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of JNJ-9676 and Other Antiviral Agents
This guide provides a comparative analysis of the antiviral agent JNJ-9676 against other established antiviral drugs. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, mechanisms of action, and experimental data of these compounds.
Introduction to this compound
This compound is a novel small-molecule inhibitor targeting the membrane (M) protein of betacoronaviruses.[1][2][3][4][5] It has demonstrated potent in vitro nanomolar antiviral activity against a range of sarbecoviruses, including SARS-CoV-2, SARS-CoV, and strains of zoonotic origin from bats and pangolins.[1][2][3][4] The M protein is a highly conserved protein within betacoronaviruses and plays a crucial role in the assembly of new virus particles.[1][2][3] this compound functions by binding to a novel pocket in the transmembrane domain of the M protein, stabilizing it in an altered conformational state and thereby preventing the release of infectious virions.[1][2][3]
Efficacy of this compound: Preclinical Data
The efficacy of this compound has been evaluated in preclinical studies, notably in Syrian golden hamster models.
In Vitro Efficacy
This compound exhibits double-digit nanomolar in vitro potency against all tested variants of SARS-CoV-2.[1] It has a 90% effective concentration (EC90) of 132.0 ± 36.7 nM.[1]
In Vivo Efficacy in Hamster Models
In a pre-exposure Syrian golden hamster model, this compound administered at a dose of 25 mg/kg twice daily demonstrated a significant reduction in viral load and infectious virus in the lungs by 3.5 log10 and 4 log10, respectively.[1][2][3][4] At this dosage, histopathology scores were reduced to baseline levels.[2][3][4] In a post-exposure model, this compound was still effective at a dose of 75 mg/kg twice daily, even when treatment was initiated 48 hours after infection, at the time of peak viral loads.[1][2][3]
Comparative Analysis with Other Antivirals
Direct comparative studies between this compound and other antivirals in the same experimental settings are not yet available in the public domain. The following tables provide a summary of the efficacy of this compound (preclinical data) and other approved antiviral drugs (clinical data) against their respective viral targets.
Table 1: Efficacy of Antivirals Against Coronaviruses (SARS-CoV-2)
| Antiviral Agent | Mechanism of Action | Efficacy Highlights | Data Source |
| This compound | M protein inhibitor | Preclinical: 3.5 log10 reduction in viral load and 4 log10 reduction in infectious virus in hamster lungs (25 mg/kg BID, pre-exposure).[1][2][3][4] | Preclinical (Hamster Model) |
| Remdesivir (GS-5734) | RNA polymerase inhibitor | Shortens patient recovery time.[6] | Clinical Trials |
| Paxlovid™ (PF-07321332/ritonavir) | 3CL protease inhibitor | 89% reduction in hospitalization or death when administered within 3 days of symptom onset.[7] | Clinical Trials |
| Molnupiravir | RNA polymerase inhibitor (induces viral mutagenesis) | 6.8% of treated patients were hospitalized or died compared to 9.7% in the placebo group.[7] | Clinical Trials |
Table 2: Efficacy of Antivirals Against Influenza Virus
| Antiviral Agent | Mechanism of Action | Efficacy Highlights | Data Source |
| Oseltamivir (Tamiflu) | Neuraminidase inhibitor | Reduces time to first alleviation of symptoms by 16.8 hours in adults.[8] Reduces symptomatic influenza in prophylaxis by 55%.[8] | Clinical Trials |
| Baloxavir (B560136) marboxil (Xofluza) | Cap-dependent endonuclease inhibitor | Superior to placebo in alleviating influenza symptoms (median time to alleviation of 53.7 hours vs. 80.2 hours).[9] Has a better virological response than oseltamivir.[10][11] | Clinical Trials |
| Zanamivir (Relenza) | Neuraminidase inhibitor | Reduces symptomatic flu rates in high-risk patients when used for post-exposure prophylaxis.[12] | Clinical Trials |
| Peramivir (Rapivab) | Neuraminidase inhibitor | May shorten hospital stays for seasonal flu (average difference of –1.73 days), though evidence certainty is low.[12] | Clinical Trials |
| Laninamivir (Inavir) | Neuraminidase inhibitor | Reduces symptomatic flu rates in high-risk patients for post-exposure prophylaxis.[12] | Clinical Trials |
Experimental Protocols
This compound In Vivo Efficacy Study in Syrian Golden Hamsters
-
Animal Model: Syrian golden hamsters are a well-established model for studying SARS-CoV-2 infection as they mimic aspects of human disease.
-
Pre-exposure Prophylaxis Model:
-
Dosing: this compound was administered at a dose of 25 mg/kg twice daily (BID).
-
Infection: Hamsters were infected with SARS-CoV-2.
-
Endpoints: Viral load and infectious virus titers in the lungs were measured. Histopathology of the lungs was also assessed.
-
-
Post-exposure Treatment Model:
-
Infection: Hamsters were infected with SARS-CoV-2.
-
Dosing: Treatment with this compound at 75 mg/kg BID was initiated 48 hours post-infection.
-
Endpoints: Efficacy was assessed based on viral load and other relevant markers at the peak of viral replication.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound, where it targets the viral M protein to inhibit virion assembly and release.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the general workflow for the preclinical evaluation of this compound in the Syrian golden hamster model.
Comparative Mechanisms of Action of Antivirals
This diagram provides a simplified overview of the different stages of viral replication targeted by the antivirals discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. stemcellsciencenews.com [stemcellsciencenews.com]
- 6. Time to ‘Mind the Gap’ in novel small molecule drug discovery for direct-acting antivirals for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 8. bmj.com [bmj.com]
- 9. droracle.ai [droracle.ai]
- 10. Clinical efficacy and safety of baloxavir marboxil in the treatment of influenza: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3 new studies probe the efficacy of antivirals in preventing, treating flu | CIDRAP [cidrap.umn.edu]
JNJ-9676: A Novel M Protein Inhibitor for SARS-CoV-2 Validated in Primary Human Airway Epithelial Cells
A Comparative Analysis of Antiviral Activity Against Leading SARS-CoV-2 Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of JNJ-9676, a novel inhibitor of the SARS-CoV-2 membrane (M) protein, with other leading antiviral agents. The data presented is derived from studies conducted in primary human nasal epithelial cells cultured at an air-liquid interface (MucilAIR®), providing a physiologically relevant model for assessing therapeutic potential against SARS-CoV-2.
Comparative Antiviral Activity in Primary Human Nasal Epithelial Cells
The following table summarizes the 50% effective concentration (EC50) values of this compound and other key antiviral drugs against SARS-CoV-2 in the MucilAIR® primary human nasal epithelial cell model. Lower EC50 values indicate higher antiviral potency.
| Compound | Target | Mechanism of Action | EC50 in MucilAIR® (µM) |
| This compound | SARS-CoV-2 M protein | Viral Assembly Inhibitor | 0.094[1] |
| Remdesivir (B604916) | RNA-dependent RNA polymerase (RdRp) | Chain Termination | Not explicitly stated in MucilAIR®, but potent inhibition reported[2] |
| Molnupiravir (EIDD-1931) | RNA-dependent RNA polymerase (RdRp) | Viral Mutagenesis | 9.2 - 11.1[3][4] |
| Nirmatrelvir | Main Protease (Mpro/3CLpro) | Inhibition of Polyprotein Processing | Comparable to Ensitrelvir[5] |
Experimental Protocols
The following methodologies were employed in the evaluation of the antiviral compounds in the MucilAIR® primary human nasal epithelial cell system.
Primary Cell Culture
Primary human nasal epithelial cells were cultured on transwell inserts to form a differentiated, pseudostratified epithelium at an air-liquid interface (ALI), known as the MucilAIR® model. This system recapitulates the morphology and physiological function of the human upper respiratory tract. The basal compartment was supplied with a specific culture medium, while the apical side was exposed to air.
SARS-CoV-2 Infection
Apical surfaces of the differentiated MucilAIR® cultures were inoculated with a defined multiplicity of infection (MOI) of a SARS-CoV-2 isolate. The virus was allowed to adsorb for a specified period, after which the inoculum was removed, and the apical surface was washed to remove unbound virus.
Antiviral Compound Treatment
Test compounds, including this compound and its comparators, were diluted to the desired concentrations in the basal culture medium. The treatment was typically initiated before or shortly after viral infection and was maintained for the duration of the experiment by refreshing the medium containing the compound at regular intervals.
Quantification of Antiviral Activity
The antiviral efficacy was determined by measuring the viral load in the apical washes and/or in the cell lysates at various time points post-infection. The primary methods for quantification were:
-
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR): To quantify viral RNA copies.
-
50% Tissue Culture Infectious Dose (TCID50) Assay: To determine the titer of infectious virus particles.
The EC50 values were calculated from the dose-response curves generated from these quantitative data.
Visualizing the Mechanisms of Action and Experimental Workflow
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the distinct mechanisms by which this compound and its comparators inhibit SARS-CoV-2 replication.
Figure 1. Overview of the SARS-CoV-2 replication cycle and the points of intervention for different antiviral agents.
Figure 2. Mechanism of action of this compound, which targets the M protein to inhibit viral assembly.
Figure 3. Mechanism of action of RdRp inhibitors like remdesivir and molnupiravir.
Figure 4. Mechanism of action of Mpro inhibitors like nirmatrelvir.
Experimental Workflow
The following diagram outlines the general workflow for validating the antiviral activity of compounds in the MucilAIR® primary human airway epithelial cell model.
Figure 5. General experimental workflow for antiviral testing in the MucilAIR® primary cell model.
References
- 1. This compound | SARS-CoV-2 M protein inhibitor | Probechem Biochemicals [probechem.com]
- 2. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
JNJ-9676: A Comparative Analysis of Cross-Reactivity with Viral M Proteins
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of JNJ-9676, a novel small-molecule inhibitor of the coronavirus M protein. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's activity against a range of coronaviruses, offering insights into its spectrum of efficacy.
Introduction to this compound
This compound is a potent antiviral compound that targets the transmembrane domains of the coronavirus membrane (M) protein.[1][2][3] Its mechanism of action involves binding to the M protein dimer, which stabilizes it in an altered conformational state.[1][2][4] This stabilization prevents the proper assembly and release of new infectious viral particles.[1][2][4] this compound has demonstrated nanomolar antiviral activity against several members of the Betacoronavirus genus, particularly within the Sarbecovirus subgenus, including SARS-CoV-2 and SARS-CoV.[1][2][3][5]
Comparative Antiviral Activity of this compound
The following table summarizes the in vitro efficacy of this compound against a panel of coronaviruses, highlighting its specific activity against the Sarbecovirus subgenus and lack of activity against tested alpha- and deltacoronaviruses.
| Virus Family | Genus | Subgenus | Virus | Strain | Cell Line | EC50 (nM) |
| Coronaviridae | Betacoronavirus | Sarbecovirus | SARS-CoV-2 | B1 | A549-hACE2 | 14-22 |
| Coronaviridae | Betacoronavirus | Sarbecovirus | SARS-CoV-2 | B1 | VeroE6-eGFP | 14-22 |
| Coronaviridae | Betacoronavirus | Sarbecovirus | SARS-CoV-2 | Delta (B.1.617.2) | VeroE6-eGFP | 14 |
| Coronaviridae | Betacoronavirus | Sarbecovirus | SARS-CoV-2 | Omicron (B.1.1.529) | VeroE6-eGFP | 26 |
| Coronaviridae | Betacoronavirus | Sarbecovirus | SARS-CoV | Potent activity | ||
| Coronaviridae | Betacoronavirus | Sarbecovirus | Bat Sarbecovirus | Potent activity | ||
| Coronaviridae | Betacoronavirus | Sarbecovirus | Pangolin Sarbecovirus | Potent activity | ||
| Coronaviridae | Alphacoronavirus | HCoV-229E | No activity | |||
| Coronaviridae | Alphacoronavirus | HCoV-NL63 | No activity | |||
| Coronaviridae | Deltacoronavirus | PDCoV | No activity |
Data compiled from multiple sources.[2][6]
Experimental Methodologies
The determination of the half-maximal effective concentration (EC50) of this compound was conducted using cell-based antiviral assays. The following is a generalized protocol based on standard virological techniques.
Antiviral Activity Assay Protocol
-
Cell Culture: Host cells permissive to the respective coronavirus (e.g., VeroE6-eGFP for SARS-CoV-2, A549-hACE2 for SARS-CoV-2) are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to a range of concentrations in cell culture medium.
-
Infection: The cell culture medium is removed from the wells and replaced with the medium containing the diluted this compound. Subsequently, a standardized amount of the specific coronavirus is added to each well. Control wells with no virus and virus with no compound are also included.
-
Incubation: The plates are incubated for a period that allows for viral replication, typically 48 to 72 hours.
-
Quantification of Viral Activity: The extent of viral replication is quantified. In the case of VeroE6-eGFP cells, this can be done by measuring the GFP signal, which is indicative of viral infection. For other cell lines, methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA, or assays to measure virus-induced cytopathic effect (CPE), can be used.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and M Protein Homology
To further elucidate the experimental process and the rationale behind the observed cross-reactivity, the following diagrams are provided.
Caption: Workflow for determining the antiviral efficacy of this compound.
Caption: this compound activity correlates with M protein sequence homology.
Conclusion
This compound is a selective inhibitor of the M protein of sarbecoviruses. The available data demonstrates its potent activity against SARS-CoV-2 and related viruses within this subgenus, while showing no efficacy against the tested alphacoronaviruses and deltacoronaviruses. This specificity is likely attributable to differences in the amino acid sequence and structure of the M protein across different coronavirus genera. The high degree of conservation of the M protein within the Sarbecovirus subgenus makes it an attractive target for broadly active antiviral therapeutics against existing and emerging threats from this group. Further research is warranted to explore the full spectrum of activity of this compound and to elucidate the precise molecular interactions that determine its selectivity.
References
- 1. EMDB-43745: SARS-CoV-2 M protein dimer in complex with this compound and Fab-B - Yorodumi [pdbj.org]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein | Sciety [sciety.org]
- 6. Targeting the coronavirus membrane protein: A promising novel therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-9676: A Comparative Analysis of Efficacy Against SARS-CoV-2 Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of JNJ-9676, a novel small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein, against various SARS-CoV-2 variants. The data presented is based on available preclinical research, offering insights into its potential as a broad-spectrum antiviral agent.
Executive Summary
This compound demonstrates potent in vitro nanomolar antiviral activity against a range of sarbecoviruses, including SARS-CoV-2 and its variants.[1] The compound targets a highly conserved M protein, suggesting a high barrier to resistance.[1] In vivo studies in Syrian golden hamsters have shown significant reductions in viral load and lung pathology.[1][2] This guide summarizes the quantitative efficacy data, details the experimental methodologies used in these studies, and provides visualizations of the compound's mechanism of action and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound against SARS-CoV-2 Variants
The following table summarizes the 50% effective concentration (EC50) values of this compound against various SARS-CoV-2 strains and other coronaviruses. The data is compiled from in vitro studies and indicates potent activity in the nanomolar range.
| Virus Strain/Variant | Cell Line | EC50 (nM) | Reference |
| SARS-CoV-2 | |||
| SARS-CoV-2 (B.1) | A549-hACE2 | 11 | [1] |
| SARS-CoV-2 (B.1) | VeroE6-eGFP | 10 | [1] |
| SARS-CoV-2 (B.1.617.1 - Kappa) | VeroE6-eGFP | 14 | [1] |
| SARS-CoV-2 (Omicron - B.1.1.529) | Not Specified | Equipotent to other tested variants | [1] |
| Other Coronaviruses | |||
| SARS-CoV | VeroE6-eGFP | 12 | [1] |
| Bat-SL-CoV WIV1 | VeroE6-eGFP | 13 | [1] |
| Pangolin-CoV GX_P2V | VeroE6-eGFP | 15 | [1] |
Note: Comprehensive EC50 data for all major variants of concern (Alpha, Beta, Gamma, Delta, and specific Omicron sublineages) in a single comparative study is not yet publicly available.
In Vivo Efficacy of this compound in Syrian Golden Hamster Model
| Study Design | Dosage | Key Findings | Reference |
| Pre-exposure Prophylaxis | 25 mg/kg, twice daily (BID), oral | - 3.5 log10 reduction in lung viral RNA - 4.0 log10 reduction in infectious virus in the lung - Histopathology scores reduced to baseline | [1][2] |
| Post-exposure Treatment (48h post-infection) | 75 mg/kg, twice daily (BID), oral | - Efficacious even when administered at peak viral load | [1][2] |
Experimental Protocols
In Vitro Antiviral Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound against various SARS-CoV-2 variants.
Methodology:
-
Cell Lines: Human lung adenocarcinoma cells expressing human ACE2 (A549-hACE2) or African green monkey kidney cells expressing enhanced green fluorescent protein (VeroE6-eGFP) were used.[1]
-
Virus Infection: Cells were infected with the respective SARS-CoV-2 variant at a specified multiplicity of infection (MOI).
-
Compound Treatment: A serial dilution of this compound was added to the infected cell cultures.
-
Incubation: The treated and infected cells were incubated for a defined period.
-
Quantification of Viral Activity:
-
For VeroE6-eGFP cells, the reduction in GFP expression due to viral cytopathic effect was quantified.
-
For A549-hACE2 cells, viral RNA was quantified using RT-qPCR.
-
-
Data Analysis: The EC50 values were calculated by plotting the percentage of viral inhibition against the log concentration of the compound.
In Vivo Syrian Golden Hamster Model
Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in a hamster model of SARS-CoV-2 infection.
Methodology:
-
Animal Model: Male and female Syrian golden hamsters were used.
-
Virus Inoculation: Hamsters were intranasally inoculated with a defined plaque-forming unit (PFU) of a SARS-CoV-2 strain.
-
Compound Administration:
-
Endpoint Analysis (Day 4 post-infection):
-
Viral Load Quantification: Lungs were harvested, and viral RNA was quantified by RT-qPCR. Infectious virus titers were determined by TCID50 assay.
-
Histopathology: Lung tissues were examined for pathological changes.
-
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound, which involves the inhibition of viral particle release.
Caption: this compound binds to the M protein, preventing viral release.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the general workflow for the Syrian golden hamster model used to evaluate the efficacy of this compound.
Caption: Workflow for evaluating this compound efficacy in hamsters.
References
JNJ-9676 Demonstrates Potent Antiviral Efficacy in Both Pre- and Post-Exposure SARS-CoV-2 Models
For Immediate Release
A novel small-molecule inhibitor, JNJ-9676, has shown significant in vivo efficacy in both preventing and treating SARS-CoV-2 infection in preclinical studies. The compound, which targets the viral membrane (M) protein, a crucial component in the virus's assembly process, presents a promising new therapeutic strategy against COVID-19. This guide provides a comparative overview of this compound's efficacy in pre-exposure prophylaxis (PrEP) and post-exposure treatment models in Syrian golden hamsters, alongside data from other established antiviral agents.
Mechanism of Action: Disrupting Viral Assembly
This compound exerts its antiviral effect by targeting the SARS-CoV-2 M protein, the most abundant structural protein in the coronavirus virion. The M protein plays a central role in the assembly of new virus particles by interacting with other structural proteins, including the nucleocapsid (N), envelope (E), and spike (S) proteins. This compound binds to a pocket within the transmembrane domains of the M protein dimer. This binding stabilizes the M protein in a specific conformation, preventing the conformational changes necessary for the progression of viral assembly and the subsequent release of infectious virions.[1][2][3]
Below is a diagram illustrating the SARS-CoV-2 virion assembly pathway and the point of intervention by this compound.
References
JNJ-7706621: A Comparative Analysis of a Potent Pan-CDK and Aurora Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JNJ-7706621's nanomolar potency against key cell cycle kinases and its anti-proliferative effects. Detailed experimental data and protocols are presented to validate its efficacy and guide further investigation.
JNJ-7706621 is a potent small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Aurora kinases, crucial regulators of cell cycle progression. Its ability to arrest cell division and induce apoptosis in cancer cells has positioned it as a significant compound in oncological research. This guide synthesizes available data to offer a clear comparison of its activity against various kinases and in different cell lines.
Potency and Selectivity Profile
JNJ-7706621 demonstrates high potency, with IC50 values in the low nanomolar range for several key kinases. The compound is a pan-CDK inhibitor with the highest potency for CDK1 and CDK2.[1][2][3] It also potently inhibits Aurora A and Aurora B kinases.[4][5] The table below summarizes the in vitro inhibitory activity of JNJ-7706621 against a panel of kinases.
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 9 |
| CDK2/cyclin A | 4 |
| CDK2/cyclin E | 3 |
| CDK3/cyclin E | 58 |
| CDK4/cyclin D1 | 253 |
| CDK6/cyclin D1 | 175 |
| Aurora A | 11 |
| Aurora B | 15 |
| VEGFR2 | 154 |
| FGFR2 | 226 |
| GSK3β | 254 |
| Data compiled from multiple sources.[1][4][5] |
Anti-proliferative Activity in Cancer Cell Lines
The inhibitory effect of JNJ-7706621 on kinase activity translates to potent anti-proliferative effects in various human cancer cell lines. The compound has been shown to be effective independent of the p53 or retinoblastoma status of the cells.[1][2][3] In contrast, it is significantly less potent against normal cell types.[1][2]
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112 - 284 |
| HCT-116 | Colon Carcinoma | 250 - 254 |
| A375 | Malignant Melanoma | 447 - 450 |
| SK-OV-3 | Ovarian Cancer | 112 - 514 |
| PC3 | Prostate Cancer | 112 - 514 |
| MDA-MB-231 | Breast Cancer | 112 - 514 |
| Data compiled from multiple sources.[1][2][4] |
Signaling Pathway Inhibition
JNJ-7706621's primary mechanism of action involves the disruption of the cell cycle through the inhibition of CDKs and Aurora kinases. By targeting these kinases, the compound interferes with critical cell cycle checkpoints, leading to G2/M arrest, inhibition of histone H3 phosphorylation, and ultimately, apoptosis.[2][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 6. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
